Nifuroxime
Beschreibung
Eigenschaften
IUPAC Name |
(NZ)-N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H/b6-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKFATYSVLSSD-UTCJRWHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046402 | |
| Record name | Nifuroxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6236-05-1, 555-15-7 | |
| Record name | Nifuroxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6236-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifuroxime [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifuroxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nifuroxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-nitro-2-furaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFUROXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/465N7P5U85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nifuroxime's Mechanism of Action in Fungal Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifuroxime, a nitrofuran derivative, is an anti-infective agent with recognized antifungal properties. While specific detailed studies on its mechanism of action against fungal pathogens are limited, a comprehensive understanding can be extrapolated from the well-documented activities of the broader nitrofuran class of compounds. This technical guide synthesizes the current understanding and proposes a putative mechanism of action for this compound in fungi, supported by data from related compounds and established experimental protocols. The core of this compound's antifungal activity is believed to be its intracellular activation to reactive nitro radicals, which induce widespread cellular damage through oxidative stress, ultimately leading to fungal cell death. This guide provides an in-depth overview of this mechanism, quantitative data on the efficacy of related compounds, detailed experimental methodologies for further investigation, and visual representations of the key pathways and workflows.
Introduction
Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the exploration of novel antifungal agents and a thorough understanding of their mechanisms of action. This compound, a compound belonging to the nitrofuran class, has demonstrated antifungal activity, including the inhibition of mycelial growth[1]. This guide delves into the probable core mechanism by which this compound exerts its effects on fungal pathogens.
Proposed Mechanism of Action
The antifungal action of this compound is predicated on its nature as a prodrug. It is hypothesized that, similar to other nitrofurans, this compound is metabolically activated within the fungal cell by nitroreductases. This enzymatic reduction converts the nitro group into highly reactive and toxic intermediates, including nitroso and hydroxylamino derivatives, which are forms of reactive oxygen species (ROS). These reactive species are non-specific in their targets and can inflict damage on a multitude of cellular components, leading to a fungicidal effect.
The primary downstream effects of this intracellular ROS generation are believed to include:
-
DNA Damage: The reactive intermediates can cause significant damage to fungal DNA, leading to mutations and strand breaks, thereby inhibiting DNA replication and transcription[2][3][4].
-
Protein and Enzyme Dysfunction: Critical proteins and enzymes, including ribosomal proteins and those involved in essential metabolic pathways, are susceptible to damage by these reactive species. This can lead to the inhibition of protein synthesis and disruption of cellular metabolism[5][6].
-
Disruption of Cellular Respiration: The electron transport chain and enzymes involved in pyruvate metabolism are potential targets, leading to impaired energy production.
This multi-targeted mechanism is a key advantage of nitrofurans, as it is thought to contribute to the low incidence of acquired resistance.
Quantitative Data: Efficacy of Nitrofuran Derivatives
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively available in the reviewed literature, studies on other nitrofuran derivatives provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes MIC values for various nitrofuran derivatives against several fungal species.
| Fungal Species | Nitrofuran Derivative(s) | MIC Range (µg/mL) | Reference |
| Candida albicans | Various synthesized derivatives | 3.9 - >250 | [7] |
| Candida krusei | Various synthesized derivatives | 3.9 - >250 | [7] |
| Candida glabrata | Various synthesized derivatives | 3.9 - >250 | [7] |
| Cryptococcus neoformans | Various synthesized derivatives | 3.9 - >250 | [7] |
| Histoplasma capsulatum | Compound 11 | 0.48 | [7] |
| Paracoccidioides brasiliensis | Compounds 3 and 9 | 0.48 | [7] |
| Trichophyton rubrum | Compounds 8, 9, 12, 13 | 0.98 | [7] |
| Trichophyton mentagrophytes | Compounds 8, 12, 13 | 0.98 | [7] |
Experimental Protocols
To further elucidate the specific mechanism of action of this compound in fungal pathogens, the following experimental protocols are recommended.
Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well flat-bottom microtiter plates.
-
Fungal inoculum, standardized to a concentration of 0.5-2.5 x 10³ cells/mL.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control, which can be assessed visually or by measuring the optical density at 600 nm.[8][9][10][11]
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of ROS within fungal cells upon exposure to this compound.
Materials:
-
Fungal cells treated with this compound at sub-MIC and MIC concentrations.
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe.
-
Phosphate-buffered saline (PBS).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Harvest fungal cells after treatment with this compound for a specified duration.
-
Wash the cells with PBS to remove any residual compound.
-
Resuspend the cells in PBS containing H₂DCFDA (typically 10 µM) and incubate in the dark for 30-60 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates a higher level of intracellular ROS.[1][12][13]
Assessment of Fungal DNA Damage
Objective: To detect DNA damage in fungal cells treated with this compound.
Materials:
-
Fungal cells treated with this compound.
-
DNA extraction kit suitable for fungi.
-
Agarose gel electrophoresis equipment.
-
DNA damage detection assay (e.g., TUNEL assay or comet assay).
Procedure:
-
DNA Extraction: Extract genomic DNA from treated and untreated fungal cells using a suitable protocol, which may involve enzymatic lysis of the cell wall followed by purification steps.[14][15][16][17][18]
-
Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel. DNA fragmentation, a hallmark of damage, will appear as a smear rather than a distinct high-molecular-weight band.
-
Specific DNA Damage Assays: For more quantitative and specific detection of DNA strand breaks, utilize commercially available kits for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) or comet assays, following the manufacturer's instructions.
Enzyme Inhibition Assays
Objective: To determine if this compound or its metabolites directly inhibit the activity of key fungal enzymes.
Procedure:
-
Enzyme Preparation: Isolate and purify the target fungal enzyme (e.g., a specific nitroreductase, or an enzyme from a key metabolic pathway).
-
Activity Assay: In a suitable buffer system, combine the purified enzyme with its substrate in the presence and absence of this compound at various concentrations.
-
Detection: Measure the rate of product formation or substrate depletion using a spectrophotometric, fluorometric, or other appropriate detection method. A decrease in the reaction rate in the presence of this compound indicates inhibition.[19][20][21][]
Visualizations
Signaling Pathway of this compound's Antifungal Action
Caption: Proposed mechanism of action of this compound in fungal pathogens.
Experimental Workflow for Investigating this compound's Antifungal Mechanism
Caption: A generalized experimental workflow for studying this compound's antifungal action.
Conclusion
While direct and extensive research on the antifungal mechanism of this compound is still needed, the existing knowledge of nitrofuran compounds provides a strong foundation for a proposed mechanism centered on the intracellular generation of reactive oxygen species. This leads to a multi-pronged attack on critical cellular components, including DNA, proteins, and metabolic enzymes, ultimately resulting in fungal cell death. The provided experimental protocols offer a clear path for researchers to validate this proposed mechanism for this compound and to further characterize its antifungal properties. A deeper understanding of its mode of action will be crucial for its potential development as a therapeutic agent in the fight against fungal infections.
References
- 1. Measurement of reactive oxygen species production. [bio-protocol.org]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrofurazone-induced DNA damage to tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 7. style | Graphviz [graphviz.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 11. 2.3. Minimum Inhibitory Concentration [bio-protocol.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 16. Comparison of DNA extraction methodologies used for assessing fungal diversity via ITS sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sialgroup.com [sialgroup.com]
- 18. iris.unito.it [iris.unito.it]
- 19. pubs.acs.org [pubs.acs.org]
- 20. amsbio.com [amsbio.com]
- 21. Inhibitors against Fungal Cell Wall Remodeling Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifuroxime: A Comprehensive Technical Guide on its Potential as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, contributes to the pathogenesis of numerous human cancers and inflammatory diseases.[1][2] Its role in promoting cell proliferation, survival, invasion, and immunosuppression makes it a high-priority target for therapeutic intervention.[3][4][5] This document provides an in-depth technical overview of Nifuroxime (also known as Nifuroxazide), a nitrofuran antibiotic, which has been identified as a potent inhibitor of the STAT3 signaling pathway.[4][6] We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for the scientific community.
The STAT3 Signaling Pathway and this compound's Mechanism of Action
The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) and growth factors to their cell surface receptors.[7][8] This activation triggers the associated Janus kinases (JAKs) to phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 monomers.[8][9] Recruited STAT3 is then phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[7][8] This phosphorylation event induces STAT3 to form homo- or heterodimers, which then translocate to the nucleus to regulate the expression of target genes involved in critical cancer-related processes.[2][5][9]
This compound functions as an indirect inhibitor of STAT3.[6][10] Studies have demonstrated that it does not directly bind to STAT3 but instead targets the upstream JAK family kinases, specifically Jak2 and Tyk2.[6][10] By inhibiting the autophosphorylation and activity of these kinases, this compound effectively prevents the subsequent tyrosine phosphorylation of STAT3, thereby blocking its activation and downstream signaling.[1][6] This mechanism has been confirmed in multiple tumor models.[10] Importantly, this compound is not a non-specific tyrosine kinase inhibitor, as it has shown no significant effect on other kinases like the EGF receptor or Src.[6]
Quantitative Data on this compound Efficacy
This compound has demonstrated significant inhibitory effects on STAT3 signaling and cancer cell viability across various studies. The data is summarized below for easy comparison.
Table 1: Inhibition of STAT3 Phosphorylation and Gene Expression
| Cell Line | Treatment Concentration | Effect | Reference |
|---|---|---|---|
| U266 (Multiple Myeloma) | 10 µM | ~50% inhibition of STAT3 tyrosine phosphorylation | [6] |
| Multiple Myeloma Cells | Active Concentrations | ~50% decrease in STAT3-dependent gene expression | [6] |
| CT26 (Colorectal Carcinoma) | Not specified | Significant inhibition of p-STAT3 (Tyr705) expression |[4] |
Table 2: Effects on Cancer Cell Viability (IC50 Values)
| Cell Line Type | Specific Cell Lines | Effect | Reference |
|---|---|---|---|
| Multiple Myeloma (MM) | Primary MM cells & cell lines | Dose-dependent decrease in viability | [1][6] |
| Colorectal Carcinoma (CRC) | HCT116, HT29, CT26 | Dose- and time-dependent decrease in viability | [4] |
| Normal Cells | Peripheral Blood Mononuclear Cells | No significant effect on viability |[1][6] |
Downstream Cellular and Biological Effects
The inhibition of the JAK/STAT3 axis by this compound triggers a cascade of anti-tumor effects.
-
Downregulation of Target Genes: this compound treatment leads to the decreased expression of key STAT3 target genes that regulate cell survival and invasion, including Mcl-1, Bcl-2, Matrix Metalloproteinase-2 (MMP-2), and MMP-9.[1][4][6]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins like Bcl-2, this compound induces programmed cell death. This is correlated with the activation of pro-apoptotic proteins such as Bax and cleaved caspase-3.[4][11]
-
Impaired Cell Migration and Invasion: The reduction in MMP-2 and MMP-9, enzymes crucial for extracellular matrix degradation, results in a marked impairment of cancer cell migration and invasion capabilities.[4][11]
-
Modulation of the Tumor Microenvironment: In vivo studies have shown that this compound can favorably alter the tumor immune landscape. It reduces the number of immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-type macrophages in tumors and spleens, which is accompanied by an increased infiltration of cytotoxic CD8+ T cells into the tumor.[4][11]
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate STAT3 inhibitors like this compound.
Western Blot for STAT3 Phosphorylation
This assay directly measures the phosphorylation status of STAT3, providing evidence of pathway inhibition.
-
Cell Culture and Treatment: Plate cancer cells (e.g., U266, HCT116) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 3-6 hours). A vehicle control (e.g., 0.1% DMSO) must be included.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
STAT3-Dependent Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT3.
-
Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-dependent firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a transfection reagent like Lipofectamine.[12]
-
Cell Plating and Treatment: Seed the transfected cells into 96-well plates. After overnight incubation, treat the cells with this compound for a few hours.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6, e.g., 20 ng/mL), for a short period (e.g., 6-8 hours).[12][13]
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate direct binding of a compound to its target protein within a cellular environment.[14][15] While studies suggest this compound acts on JAKs, this protocol is essential for screening any compound for direct STAT3 engagement.
-
Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by high-speed centrifugation.
-
Analysis: Analyze the soluble fractions by Western blot or another protein detection method to quantify the amount of soluble STAT3 at each temperature. A ligand-bound protein will be more thermally stable and will remain in solution at higher temperatures compared to the unbound protein.
In Vivo Efficacy
The anti-tumor potential of this compound has been validated in preclinical animal models. In mouse models of colorectal carcinoma, administration of this compound significantly inhibited tumor metastasis to the lung and abdomen.[4][11] Treated animals exhibited tumors with a reduced proliferation index (Ki-67 staining) and increased apoptosis (cleaved caspase-3 staining).[4] These in vivo results corroborate the in vitro findings and underscore this compound's potential as a therapeutic agent by demonstrating its ability to suppress tumor growth and metastasis through STAT3 pathway modulation.[4]
Conclusion and Future Directions
This compound has emerged as a compelling hit compound for the development of STAT3-pathway-targeted therapies. By inhibiting the upstream kinases JAK2 and Tyk2, it effectively abrogates STAT3 phosphorylation and its downstream oncogenic signaling. This leads to reduced cancer cell proliferation, viability, and invasion, and promotes a more favorable anti-tumor immune environment. The existing safety profile of this compound as a clinically used antidiarrheal agent in many parts of the world could potentially accelerate its repurposing for oncology applications.[4][16]
Future research should focus on:
-
Pharmacokinetic/Pharmacodynamic Studies: To optimize dosing schedules for sustained STAT3 inhibition in vivo.
-
Combination Therapies: Exploring synergistic effects with other targeted agents or chemotherapies, as initial studies have shown enhanced cytotoxicity when combined with MEK or HDAC inhibitors.[1][6]
-
Lead Optimization: Designing and synthesizing this compound analogs to improve potency, selectivity, and drug-like properties specifically for anti-cancer applications.
This technical guide consolidates the current knowledge on this compound as a STAT3 inhibitor, providing a solid foundation for researchers and drug developers to advance this promising compound towards clinical translation.
References
- 1. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription Factor STAT3 as a Novel Molecular Target for Cancer Prevention [mdpi.com]
- 6. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic effects of STAT3 inhibition by nifuroxazide on murine acute graft graft-vs.-host disease: Old drug, new use - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tipping Point: A Technical Guide to Radiosensitizing Agents for Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor hypoxia, a common feature of solid malignancies, presents a significant barrier to the efficacy of radiotherapy. The low oxygen environment renders cancer cells two to three times more resistant to radiation-induced damage. This technical guide provides an in-depth exploration of radiosensitizing agents designed to overcome this challenge by specifically targeting hypoxic tumor cells. We delve into the core mechanisms of hypoxia-induced radioresistance, focusing on the pivotal role of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. The guide offers a comprehensive overview of key radiosensitizing agents, including nitroimidazoles (Nimorazole), benzotriazine dioxides (Tirapazamine), and hypoxia-activated prodrugs (Evofosfamide). Detailed quantitative data on their efficacy from preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, this document provides detailed experimental protocols for essential in vitro and in vivo assays, alongside visual representations of critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic strategy.
The Challenge of Hypoxia in Radiotherapy
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia. Oxygen is a potent radiosensitizer, primarily because it "fixes" DNA damage induced by ionizing radiation through the formation of irreparable peroxide radicals. In the absence of sufficient oxygen, radiation-induced DNA damage is more readily repaired by the cell, leading to radioresistance.
The cellular response to hypoxia is primarily orchestrated by the transcription factor HIF-1. Under normoxic conditions, the HIF-1α subunit is continuously synthesized but rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of numerous genes that promote tumor survival and radioresistance.
The HIF-1 Signaling Pathway in Radioresistance
The activation of HIF-1 triggers a cascade of events that collectively contribute to the radioresistant phenotype of hypoxic tumor cells. These include:
-
Metabolic Reprogramming: HIF-1 promotes a shift from oxidative phosphorylation to glycolysis, even in the presence of oxygen (the Warburg effect). This metabolic adaptation helps maintain cellular energy levels and provides intermediates for anabolic processes necessary for cell survival and proliferation[1][2][3].
-
Angiogenesis: HIF-1 induces the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), which stimulates the formation of new blood vessels, albeit often abnormal and inefficient, to alleviate hypoxia[4][5].
-
Cell Survival and Apoptosis Inhibition: HIF-1 can upregulate the expression of genes involved in cell survival and inhibit apoptosis, further protecting cancer cells from radiation-induced cell death[3][5].
-
DNA Damage Repair: There is evidence to suggest that HIF-1α can enhance DNA damage repair pathways, contributing to increased cell survival after radiation exposure[2].
Key Radiosensitizing Agents for Hypoxic Tumors
A promising strategy to counteract hypoxia-induced radioresistance is the use of radiosensitizing agents that are selectively activated in the low-oxygen environment of tumors. These agents can be broadly categorized into nitroimidazoles, benzotriazine dioxides, and other hypoxia-activated prodrugs.
Nitroimidazoles: Nimorazole
Nimorazole is a 5-nitroimidazole derivative that has been clinically investigated as a hypoxic radiosensitizer, particularly in head and neck cancers.
-
Mechanism of Action: Under hypoxic conditions, the nitro group of nimorazole is reduced by cellular reductases to form reactive intermediates. These intermediates can mimic the radiosensitizing effect of oxygen by "fixing" radiation-induced DNA damage, leading to the formation of lethal DNA strand breaks[6][7]. The reduction of nimorazole can also generate reactive oxygen species (ROS) that further contribute to DNA damage[6].
Benzotriazine Dioxides: Tirapazamine
Tirapazamine (TPZ) is a bioreductive drug that has shown potent and selective toxicity towards hypoxic cells.
-
Mechanism of Action: In the absence of oxygen, tirapazamine is reduced by one-electron reductases to a highly reactive radical species[8]. This radical can induce DNA single- and double-strand breaks, as well as base damage[8][9][10]. The DNA damage is thought to be mediated by the abstraction of hydrogen atoms from the deoxyribose backbone of DNA, a mechanism that can involve the production of hydroxyl radicals[9][10]. Some studies also suggest that tirapazamine can act as a topoisomerase II poison under hypoxic conditions[8].
Hypoxia-Activated Prodrugs: Evofosfamide (TH-302)
Evofosfamide is a 2-nitroimidazole-based prodrug designed to release a potent DNA-alkylating agent selectively in hypoxic regions.
-
Mechanism of Action: Evofosfamide itself is inactive. Under hypoxic conditions, the 2-nitroimidazole moiety is reduced, leading to the release of the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM)[11][12][13]. Br-IPM is a DNA cross-linking agent that forms both intrastrand and interstrand crosslinks, which are highly cytotoxic and lead to cell cycle arrest and apoptosis[1][11][12][14].
Quantitative Efficacy Data
The following tables summarize key quantitative data from preclinical and clinical studies of nimorazole, tirapazamine, and evofosfamide.
Table 1: Preclinical Efficacy of Hypoxic Radiosensitizers
| Agent | Cancer Model | Endpoint | Result | Citation |
| Nimorazole | SCCVII Squamous Cell Carcinoma (in vitro) | Sensitizer Enhancement Ratio (SER) at 1% survival | 1.45 (at 1 mM) | [15] |
| C3H Mammary Carcinoma (in vivo) | Enhancement Ratio | 1.26 | [16] | |
| Tirapazamine | HepG2 Human Hepatoma (in vitro) | Dose for 10% survival with X-rays | 3.10 Gy (control) vs. 2.32 Gy (with TPZs-AuNPs) | [17] |
| KHT Murine Sarcoma (in vivo) | Local Control Rate with 25 Gy RT | 20% (RT alone) vs. 50% (TPZ + RT) | [18] | |
| Evofosfamide (TH-302) | AsPC1 Pancreatic Cancer (in vitro) | Surviving Fraction at 2 Gy (SF2) | 0.54 | [19] |
| OE19 & OE21 Esophageal Carcinoma (in vivo) | Time to 4x Start Volume (T4xSV) | Significant increase with TH-302 + RT vs. RT alone | [20] | |
| HNE-1 Nasopharyngeal Carcinoma (in vitro) | IC50 (hypoxia) | 0.31 ± 0.07 µmol/L | [21] |
Table 2: Clinical Efficacy of Hypoxic Radiosensitizers
| Agent | Cancer Type | Phase | Endpoint | Result | Citation |
| Nimorazole | Head and Neck Squamous Cell Carcinoma (HNSCC) | III (DAHANCA 5) | 5-year Locoregional Control | 49% (Nimorazole + RT) vs. 33% (Placebo + RT) | [13][22] |
| HNSCC | III (NIMRAD) | Freedom from Locoregional Progression (FFLRP) in hypoxic tumors | No significant improvement (HR 0.72) | [12][23] | |
| Tirapazamine | HNSCC | III (TROG 02.02) | 2-year Overall Survival (OS) | 66.2% (TPZ/CIS + RT) vs. 65.7% (CIS + RT) | [6][9] |
| Cervical Cancer | III (GOG) | Progression-Free Survival (PFS) | No significant difference between arms | [14] | |
| Evofosfamide (TH-302) | Advanced Soft-Tissue Sarcoma | III | Overall Survival (OS) | Did not meet primary endpoint | [11] |
| Advanced Pancreatic Cancer | III | Overall Survival (OS) | Did not meet primary endpoint | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of radiosensitizing agents.
In Vitro Radiosensitization: Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the reproductive viability of cells after treatment with ionizing radiation.
Protocol:
-
Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions to achieve exponential growth.
-
Drug Treatment: Treat the cells with the radiosensitizing agent at various concentrations for a predetermined duration (e.g., 2-4 hours) under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions. A parallel set of untreated cells serves as a control.
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Cell Plating: After irradiation, trypsinize the cells, count them, and plate a known number of cells into new culture dishes. The number of cells plated will depend on the expected survival fraction for each dose.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Staining and Counting: Fix the colonies with a solution such as methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the SF against the radiation dose on a semi-logarithmic scale to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain survival level (e.g., 10%) in the absence of the drug by the dose required for the same survival level in the presence of the drug.
In Vivo Radiosensitization: Tumor Growth Delay Assay
This assay assesses the efficacy of a radiosensitizer in delaying the growth of tumors in an animal model.
Protocol:
-
Animal Model and Tumor Implantation: Implant cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., control, drug alone, radiation alone, drug + radiation).
-
Drug and Radiation Administration: Administer the radiosensitizing agent (e.g., via intraperitoneal injection) at a specified time before irradiation. Irradiate the tumors with a single dose or a fractionated regimen.
-
Tumor Volume Measurement: Continue to measure tumor volume at regular intervals until the tumors reach a predetermined endpoint volume (e.g., 1000 mm³).
-
Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth delay is the time it takes for tumors in the treated groups to reach the endpoint volume minus the time it takes for the control tumors to reach the same volume.
Detection of Tumor Hypoxia: Pimonidazole Staining
Pimonidazole is a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells, allowing for their detection.
Protocol:
-
Pimonidazole Administration: Inject pimonidazole hydrochloride (e.g., 60 mg/kg) intravenously or intraperitoneally into tumor-bearing mice.
-
Circulation Time: Allow the pimonidazole to circulate for a specific period (e.g., 60-90 minutes).
-
Tissue Harvest and Processing: Euthanize the animals and excise the tumors. The tumors can be either snap-frozen in liquid nitrogen for cryosectioning or fixed in formalin and embedded in paraffin.
-
Immunohistochemistry/Immunofluorescence:
-
Section the tumor tissue.
-
Perform antigen retrieval if necessary (for paraffin-embedded tissues).
-
Block non-specific binding sites.
-
Incubate the sections with a primary antibody that recognizes pimonidazole adducts.
-
Incubate with a labeled secondary antibody.
-
Visualize the staining using a microscope.
-
-
Image Analysis: Quantify the hypoxic fraction by measuring the pimonidazole-positive area relative to the total tumor area.
Assessment of HIF-1α Expression: Western Blotting
Western blotting is a standard technique to detect and quantify the levels of specific proteins, such as HIF-1α.
Protocol:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in a lysis buffer containing protease and phosphatase inhibitors. To stabilize HIF-1α, which has a very short half-life under normoxic conditions, it is crucial to perform all steps on ice and consider using a lysis buffer containing cobalt chloride or other stabilizing agents[24][25].
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to compare HIF-1α levels between samples.
Visualizing Workflows and Mechanisms
Graphviz diagrams provide a clear visual representation of complex processes.
Conclusion and Future Directions
Radiosensitizing agents for hypoxic tumors represent a highly promising strategy to improve the outcomes of radiotherapy. While early generation compounds have shown mixed results in clinical trials, the growing understanding of the molecular mechanisms of hypoxia-induced radioresistance and the development of more sophisticated hypoxia-activated prodrugs offer new hope. The disappointing results of some phase III trials highlight the critical need for reliable biomarkers of tumor hypoxia to select patients who are most likely to benefit from these agents. Future research should focus on the development of robust predictive biomarkers, the optimization of drug-radiation scheduling, and the exploration of novel combination therapies. The in-depth technical understanding and rigorous experimental evaluation outlined in this guide are essential for advancing this important field of cancer therapy.
References
- 1. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. e-crt.org [e-crt.org]
- 4. The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of HIF-1α expression and radiation resistance in acute hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 7. What is Nimorazole used for? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DNA Strand Damage Product Analysis Provides Evidence that the Tumor Cell-Specific Cytotoxin Tirapazamine Produces Hydroxyl Radical and Acts as a Surrogate for O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA strand damage product analysis provides evidence that the tumor cell-specific cytotoxin tirapazamine produces hydroxyl radical and acts as a surrogate for O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evofosfamide - Wikipedia [en.wikipedia.org]
- 12. Facebook [cancer.gov]
- 13. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The synergistic radiosensitizing effect of tirapazamine-conjugated gold nanoparticles on human hepatoma HepG2 cells under X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Combination of Radiation and the Hypoxia-Activated Prodrug Evofosfamide (TH-302) is Efficacious against a Human Orthotopic Pancreatic Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FAQ [hypoxyprobe.com]
- 23. researchgate.net [researchgate.net]
- 24. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 25. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Nifuroxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifuroxime, a synthetic nitrofuran derivative, has demonstrated notable antifungal properties. This technical guide provides an in-depth analysis of the discovery and characterization of this compound's antifungal activity, with a focus on quantitative data, experimental methodologies, and the putative mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the exploration of novel and repurposed compounds with antifungal activity. This compound, a member of the nitrofuran class of antimicrobials, has been identified as a compound with potential antifungal efficacy. This document consolidates the available scientific information on the antifungal properties of this compound, providing a detailed overview for the scientific community.
Initial Discovery
The antifungal properties of this compound were first systematically evaluated in a 1977 study by Dorian Abrahams and W. Duane Brown, published in the journal Aquaculture. This seminal work investigated the efficacy of twenty-two potential fungitoxic compounds against the marine fungus Haliphthoros milfordensis, a pathogen affecting crustaceans.
Experimental Protocol: In Vitro Inhibition of Mycelial Growth
The initial screening of this compound's antifungal activity was conducted using an in vitro assay to measure the inhibition of mycelial growth of Haliphthoros milfordensis.
-
Fungal Isolate: Haliphthoros milfordensis (ATCC 32470), isolated from infected post-larval lobsters.
-
Culture Medium: A seawater-based nutrient medium containing glucose and yeast extract.
-
Preparation of Test Compounds: this compound and other test compounds were dissolved in appropriate solvents to create stock solutions.
-
Assay Procedure:
-
The culture medium was autoclaved and allowed to cool.
-
Aliquots of the stock solutions of the test compounds were added to the molten agar to achieve the desired final concentrations.
-
The agar was poured into petri dishes and allowed to solidify.
-
A standardized inoculum of H. milfordensis mycelia was placed at the center of each agar plate.
-
Plates were incubated at 25°C.
-
The diameter of the fungal colony was measured at regular intervals to determine the extent of growth inhibition compared to a control plate without any test compound.
-
-
Endpoint: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible mycelial growth after a specified incubation period.
Quantitative Data: Antifungal Activity of this compound
The 1977 study by Abrahams and Brown provided the first quantitative measure of this compound's antifungal potency.
| Fungal Species | Compound | Minimum Inhibitory Concentration (MIC) | Reference |
| Haliphthoros milfordensis | This compound | 10 ppm (10 µg/mL) | Abrahams and Brown, 1977[1] |
Subsequent research has provided additional, albeit limited, data on the antifungal spectrum of this compound and related nitrofuran compounds.
| Fungal Species | Compound | Assay | Endpoint | Concentration | Reference |
| Mycelial Fungi | This compound | Mycelial Growth Inhibition | Inhibition | 10 µg/mL | MedchemExpress[2] |
| Candida albicans | Nifuroxazide analogues (substituted nitro furans 2a-2d) | Not specified | Activity observed | Not specified | Alsaeedi et al., 2015[3] |
Mechanism of Action
The precise mechanism of action of this compound against fungal pathogens has not been fully elucidated. However, based on the known mechanism of nitrofurans in bacteria, a plausible pathway can be proposed.
Putative Antifungal Mechanism of this compound
In bacteria, nitrofurans are prodrugs that are activated by nitroreductases. These enzymes reduce the 5-nitro group of the furan ring, generating highly reactive electrophilic intermediates. These intermediates can then non-specifically attack various microbial macromolecules, including ribosomal proteins, enzymes involved in carbohydrate metabolism, and DNA. This multi-targeted assault leads to the inhibition of essential cellular processes such as protein synthesis, aerobic energy metabolism, and cell wall synthesis, ultimately resulting in a bacteriostatic or bactericidal effect.
It is hypothesized that a similar mechanism is at play in fungal cells. Fungi possess nitroreductase enzymes that could potentially activate this compound, leading to the formation of cytotoxic reactive intermediates that disrupt vital cellular functions.
.dot digraph "putative_mechanism_of_action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes this compound [label="this compound\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fungal_cell [label="Fungal Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; nitroreductases [label="Fungal\nNitroreductases", fillcolor="#34A853", fontcolor="#FFFFFF"]; reactive_intermediates [label="Reactive Intermediates\n(e.g., nitroso, hydroxylamino)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; macromolecules [label="Cellular Macromolecules\n(Ribosomal proteins, Enzymes, DNA)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; inhibition [label="Inhibition of Cellular Processes\n(Protein synthesis, Metabolism, DNA replication)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cell_death [label="Fungistatic/Fungicidal\nEffect", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges this compound -> fungal_cell [label="Enters"]; fungal_cell -> nitroreductases [style=invis]; nitroreductases -> reactive_intermediates [label="Reduction"]; reactive_intermediates -> macromolecules [label="Attacks"]; macromolecules -> inhibition [label="Leads to"]; inhibition -> cell_death [label="Results in"]; } .dot
Caption: Putative mechanism of this compound's antifungal action.
Experimental Workflows
Workflow for In Vitro Antifungal Susceptibility Testing
The following workflow outlines a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound like this compound against a fungal isolate.
.dot digraph "antifungal_susceptibility_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_compound [label="Prepare stock solution\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inoculum [label="Prepare standardized\nfungal inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; serial_dilution [label="Perform serial dilutions of\nthis compound in microplate", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="Inoculate microplate wells\nwith fungal suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate at appropriate\ntemperature and duration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_results [label="Read results visually or\nspectrophotometrically", fillcolor="#5F6368", fontcolor="#FFFFFF"]; determine_mic [label="Determine MIC\n(Lowest concentration with no visible growth)", fillcolor="#202124", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep_compound; start -> prep_inoculum; prep_compound -> serial_dilution; prep_inoculum -> inoculate; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; } .dot
Caption: Workflow for determining the MIC of an antifungal compound.
Conclusion and Future Directions
The available evidence indicates that this compound possesses antifungal activity, particularly against certain fungal species. The initial discovery by Abrahams and Brown in 1977 laid the groundwork for understanding its potential as a fungitoxic agent. However, significant gaps in our knowledge remain. Future research should focus on:
-
Broad-spectrum activity: A comprehensive evaluation of this compound's MIC and Minimum Fungicidal Concentration (MFC) against a wide range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus.
-
Mechanism of action: Detailed mechanistic studies to confirm the role of fungal nitroreductases in the activation of this compound and to identify the specific cellular targets of the resulting reactive intermediates.
-
In vivo efficacy: Assessment of this compound's therapeutic potential in animal models of fungal infections.
-
Structure-activity relationship studies: Synthesis and evaluation of this compound analogues to optimize antifungal potency and minimize potential toxicity.
A deeper understanding of this compound's antifungal properties could pave the way for its development as a novel therapeutic agent in the fight against fungal diseases.
References
Nifuroxime Derivatives: A Technical Guide to Their Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifuroxime, a nitrofuran derivative, and its analogues have long been a subject of interest in the field of antimicrobial research. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound derivatives, with a focus on their synthesis, mechanism of action, and a comprehensive summary of their activity against a range of pathogenic microorganisms. Detailed experimental protocols for the synthesis of key derivatives and for antimicrobial susceptibility testing are provided to facilitate further research and development in this area.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel and repurposed therapeutic agents. The nitrofuran class of antibiotics, characterized by a 5-nitrofuran ring, has demonstrated broad-spectrum activity against a variety of pathogens. This compound and its derivatives, particularly nifuroxazide (4-hydroxy-N'-(5-nitrofuran-2-ylmethylene)benzohydrazide), are prominent members of this class.[1][2] Initially recognized for its use as an intestinal antiseptic, the antimicrobial properties of nifuroxazide and its analogues extend to a wider range of bacteria and fungi.[3][4] This guide aims to consolidate the current knowledge on the antimicrobial spectrum of this compound derivatives, providing a valuable resource for researchers in drug discovery and development.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound and its derivatives is contingent upon the enzymatic reduction of their 5-nitro group by bacterial nitroreductases.[1] This intracellular reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species. These reactive molecules are non-specific in their targets, leading to widespread damage of crucial cellular macromolecules, including bacterial DNA, RNA, and proteins.[3] This multi-targeted assault disrupts vital cellular processes, ultimately resulting in a bactericidal effect.[3]
While the direct damage to macromolecules is the core antimicrobial action, some derivatives, like nifuroxazide, have also been shown to interact with host cell signaling pathways. Notably, nifuroxazide can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] This inhibition is primarily associated with its anti-inflammatory and potential anti-cancer properties by affecting cytokine signaling in host cells.[6] However, for the direct antimicrobial effect, the focus remains on the intracellular generation of reactive nitro species.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, particularly nifuroxazide analogues, generally involves the condensation of a substituted benzohydrazide with 5-nitro-2-furaldehyde or a related nitro-aldehyde. The following sections provide a generalized protocol and a more detailed example for the synthesis of these compounds.
General Synthesis Workflow
Experimental Protocol: Synthesis of 4-Hydroxy-N'-(5-nitrofuran-2-ylmethylene)benzohydrazide (Nifuroxazide)
This protocol is a composite based on methodologies described in the literature.[7][8]
Step 1: Synthesis of 4-Hydroxybenzohydrazide
-
To a solution of methyl p-hydroxybenzoate (1 mole equivalent) in ethanol, add hydrazine hydrate (approximately 1.5 mole equivalents).[8][9]
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]
-
After completion, reduce the volume of the solvent by half under reduced pressure.
-
Cool the resulting solution in an ice bath to precipitate the 4-hydroxybenzohydrazide.[9]
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of (Z)-4-Hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide
-
Dissolve the synthesized 4-hydroxybenzohydrazide (1 mole equivalent) in ethanol.
-
Add an equimolar amount of 5-nitro-2-furaldehyde to the solution.[7]
-
Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or sulfuric acid).
-
Reflux the reaction mixture for 3-5 hours, monitoring the reaction by TLC.[7]
-
Upon completion, cool the mixture to room temperature and then in an ice bath to allow the product to crystallize.
-
Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified product.[7]
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Antimicrobial Spectrum: Quantitative Data
The antimicrobial activity of this compound derivatives has been evaluated against a variety of bacterial and fungal pathogens. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentrations (MICs) and Inhibition Zone Diameters.
Table 1: Antibacterial Activity of Nifuroxazide Analogues
| Compound/Derivative | Bacterial Strain | Method | Result (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Nifuroxazide | Staphylococcus aureus ATCC 25923 | Broth Dilution | MIC: 1.56 | [10] |
| Nifuroxazide | Staphylococcus aureus | Agar Diffusion | 20 mm (at 100 µ g/disk ) | [11] |
| Nifuroxazide | Staphylococcus haemolyticus | Agar Diffusion | 18 mm (at 100 µ g/disk ) | [11] |
| Nifuroxazide | Pseudomonas aeruginosa | Agar Diffusion | 15 mm (at 100 µ g/disk ) | [11] |
| Pyridine analogue of nifuroxazide | Staphylococcus aureus | Agar Diffusion | 28 mm (at 100 µ g/disk ) | [11] |
| 4-Amino-benzoic acid (5-nitro-furan-2-ylmethylene)-hydrazide | Bacillus subtilis | Not Specified | MIC: 6.25 µg/mL | [4] |
| 2-Amino-benzoic acid (5-nitro-furan-2-ylmethylene)-hydrazide | Bacillus subtilis | Not Specified | MIC: 12.5 µg/mL | [4] |
| p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides | Multidrug-resistant S. aureus | Serial Dilution | MICs ranging from 3.12 to 50 µg/mL | [12] |
| Nifuroxazide analogues (4b, 4c, 4d, 4e, 4f, 4j) | Staphylococcus aureus | Not Specified | IC50: 0.39 to 0.75 µM/mL | [11] |
| Nifuroxazide analogues (4b, 4c, 4d, 4e, 4f, 4j) | Escherichia coli | Not Specified | IC50: 0.39 to 0.75 µM/mL | [11] |
Table 2: Antifungal Activity of this compound and its Derivatives
| Compound/Derivative | Fungal Strain | Method | Result (MIC in µg/mL) | Reference |
| Nifuroxazide | Candida albicans | Microdilution | > 1024 | [11] |
| Nifuroxazide | Cryptococcus neoformans | Microdilution | > 1024 | [11] |
| Substituted nitro furan (2a-2d) | Candida albicans | Not Specified | Active (specific MIC not provided) | [4] |
| Nifuroxazide analogues (4b, 4c, 4d, 4e, 4f, 4j) | Aspergillus niger | Not Specified | IC50: 0.39 to 0.75 µM/mL | [11] |
Experimental Protocols: Antimicrobial Susceptibility Testing
Standardized methods are crucial for the accurate determination of the antimicrobial activity of novel compounds. The following are detailed protocols for the broth microdilution and agar disk diffusion methods, adapted for the evaluation of this compound derivatives.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[13][14]
Protocol:
-
Preparation of Antimicrobial Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a concentration twice the highest concentration to be tested.
-
Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the 2x stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution well.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the antimicrobial agent. Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14]
Conclusion
This compound and its derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against various bacterial and fungal pathogens. Their unique mechanism of action, involving the intracellular generation of reactive nitro species, makes them less prone to the development of resistance compared to some other classes of antibiotics. The data and protocols presented in this technical guide provide a solid foundation for further research into the synthesis of novel, more potent derivatives and a deeper understanding of their therapeutic potential in an era of growing antimicrobial resistance. Continued investigation into the structure-activity relationships and optimization of these compounds is warranted to fully exploit their clinical utility.
References
- 1. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 4. asianpubs.org [asianpubs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Role of antidiarrheal agents nifuroxazide in antitumor multi‑target anticancer, multi‑mechanism anticancer drug (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. nepjol.info [nepjol.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Investigating the Molecular Targets of Nifuroxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecular targets of Nifuroxime have not been extensively elucidated in publicly available scientific literature. This guide summarizes the current understanding of its biological activities and proposes potential molecular mechanisms and targets based on the known chemistry of nitrofurans and related compounds. The experimental protocols and signaling pathways described herein represent established methodologies for target identification and plausible mechanisms that warrant further investigation for this compound.
Introduction
This compound is a nitrofuran derivative with established anti-infective properties, particularly as a topical antiprotozoal and antifungal agent.[1] It has also been identified as a radiosensitizer for hypoxic cells, suggesting its potential in oncology.[2][3] Despite its long-standing use, a detailed understanding of its molecular targets and mechanisms of action remains limited. This technical guide aims to consolidate the available information on this compound, infer potential molecular interactions based on its chemical class, and provide a framework for future research to definitively identify its targets.
Known Biological Activities
Antifungal Activity
This compound has been shown to inhibit mycelial growth, indicating its potential as an antifungal agent.[2] The precise mechanism is unknown, but like other antifungals, it may interfere with essential fungal cellular processes. Potential general mechanisms for antifungal agents include the disruption of cell membrane integrity through inhibition of ergosterol synthesis, inhibition of cell wall synthesis (targeting enzymes like glucan synthase), or interference with nucleic acid and protein synthesis.[4][5][6][7]
Radiosensitizing Effects
This compound has been demonstrated to effectively sensitize hypoxic cells to ionizing radiation.[2][3] This property is characteristic of nitroaromatic compounds, which are thought to "fix" radiation-induced DNA damage under low-oxygen conditions.[8][9] The mechanism likely involves the formation of reactive nitro radicals that can lead to oxidative and nitrosative stress, ultimately enhancing the cytotoxic effects of radiation on cancer cells.[9]
Potential Molecular Targets and Signaling Pathways
While direct molecular targets of this compound are yet to be definitively identified, we can hypothesize potential targets based on the known mechanisms of related nitrofuran compounds and its observed biological activities.
Inferred Mechanisms of Action
-
DNA Damage and Repair Inhibition: As a radiosensitizer, this compound likely participates in redox cycling, generating reactive oxygen species (ROS) and reactive nitrogen species (RNS) that damage DNA. It may also inhibit DNA repair pathways, preventing cancer cells from recovering from radiation-induced damage.
-
Enzyme Inhibition: Nitrofurans are known to interfere with various bacterial enzyme systems.[10] this compound may act similarly in fungi and other pathogens by targeting enzymes crucial for metabolism, such as those involved in cellular respiration or nutrient synthesis.
The diagram below illustrates a hypothesized signaling pathway for this compound's radiosensitizing effect.
Caption: Hypothesized mechanism of this compound as a radiosensitizer.
Quantitative Data (Comparative Analysis)
To date, there is no publicly available quantitative data (e.g., IC50, Ki, Kd) for the interaction of this compound with specific molecular targets. However, data for the related nitrofuran, Nifuroxazide, is available and presented here for comparative purposes. It is critical to note that these targets have not been validated for this compound.
| Compound | Target | Assay Type | Value | Reference |
| Nifuroxazide | STAT3 | Inhibition | IC50 ~3 µM | [11] |
| Nifuroxazide | ALDH1 | Inhibition | - | [12] |
| Nifuroxazide | Schistosoma mansoni | In vitro activity | EC50 8.2-10.8 µM | [13] |
Experimental Protocols for Target Identification
The following are detailed, generalized experimental protocols that can be employed to identify the molecular targets of this compound.
Affinity Purification-Mass Spectrometry (AP-MS)
This method is used to isolate binding partners of this compound from a complex biological sample.
Methodology:
-
Probe Synthesis: Synthesize a this compound analog with a reactive group (e.g., an alkyne or azide for click chemistry) and a purification tag (e.g., biotin).
-
Cell Lysis and Probe Incubation: Prepare a cell lysate from the relevant cell type (e.g., fungal cells or human cancer cells). Incubate the lysate with the this compound probe.
-
Affinity Capture: Use streptavidin-coated beads to capture the biotinylated this compound probe along with its bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
The workflow for AP-MS is depicted in the following diagram.
Caption: Experimental workflow for Affinity Purification-Mass Spectrometry.
Enzymatic Assays
If a candidate target is an enzyme, its inhibition by this compound can be quantified.
Methodology:
-
Enzyme and Substrate Preparation: Purify the candidate enzyme and obtain its substrate.
-
Assay Development: Establish an assay to measure the enzyme's activity, often by monitoring the consumption of a substrate or the production of a product (e.g., through changes in absorbance or fluorescence).
-
Inhibition Assay: Perform the enzymatic reaction in the presence of varying concentrations of this compound.
-
Data Analysis: Plot enzyme activity against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the binding of this compound to its target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures. Target proteins will be stabilized against thermal denaturation upon ligand binding.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
Conclusion and Future Directions
While this compound has demonstrated biological activities as an antifungal and a radiosensitizer, its specific molecular targets remain an open area of investigation. The lack of detailed molecular understanding hinders its full therapeutic potential. Future research should focus on employing the experimental strategies outlined in this guide to systematically identify and validate the molecular targets of this compound. Such studies will be crucial for elucidating its mechanism of action, enabling rational drug design for improved analogs, and expanding its therapeutic applications.
References
- 1. This compound | C5H4N2O4 | CID 5373493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (PDF) Radiosensitization by this compound of the Hypoxic Cells [research.amanote.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Mechanisms of hypoxic cell radiosensitization and the development of new sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo activity of nifurzide and nifuroxazide in intestinal bacteria in man and gnotobiotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ALDH1 Bio-activates Nifuroxazide to Eradicate ALDHHigh Melanoma-Initiating Cells [scholarworks.indianapolis.iu.edu]
- 13. The Existing Drug Nifuroxazide as an Antischistosomal Agent: In Vitro, In Vivo, and In Silico Studies of Macromolecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifuroxime's Effect on Bacterial DNA Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifuroxime, a member of the nitrofuran class of antibiotics, is presumed to exert its antibacterial effects through a mechanism common to this group, which involves the intracellular reduction of its nitro group to generate reactive intermediates that damage bacterial DNA and other critical cellular components. While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this guide synthesizes the established knowledge of nitrofuran antibiotics to provide a comprehensive technical overview of the putative mechanisms by which this compound impacts bacterial DNA integrity. This document outlines the probable signaling pathways, presents generalized quantitative data for the nitrofuran class, and provides detailed experimental protocols for key assays relevant to the study of DNA damage and antibacterial efficacy.
Introduction
The rising threat of antibiotic resistance necessitates a deeper understanding of the mechanisms of action of existing and novel antimicrobial agents. This compound, a synthetic nitrofuran derivative, belongs to a class of antibiotics known for their broad-spectrum activity against a variety of bacterial pathogens. The central hypothesis for the antibacterial action of nitrofurans is their ability to be activated by bacterial nitroreductases into highly reactive species. These reactive intermediates are capable of inducing significant damage to bacterial macromolecules, with DNA being a primary target. This guide provides an in-depth exploration of the likely effects of this compound on bacterial DNA integrity, drawing upon the broader knowledge of the nitrofuran class of compounds.
Proposed Mechanism of Action: DNA Damage Induction
The antibacterial activity of this compound is believed to be initiated by the reduction of its 5-nitrofuran ring within the bacterial cell. This process is catalyzed by bacterial flavin-containing nitroreductases. The reduction leads to the formation of a series of short-lived, highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as reactive oxygen species (ROS) such as superoxide anions.
These reactive species can interact with and cause damage to various cellular components, but their most critical target is thought to be bacterial DNA. The damage to DNA can manifest in several ways:
-
Strand Breaks: The reactive intermediates can cause single- and double-strand breaks in the DNA backbone, compromising its structural integrity.
-
Base Modifications: Oxidative damage to DNA bases (e.g., formation of 8-oxo-2'-deoxyguanosine) can lead to mutations and errors during DNA replication and transcription.
-
Inhibition of DNA Synthesis: The presence of DNA lesions and the overall cellular stress can lead to the inhibition of DNA replication, halting bacterial proliferation.
The accumulation of DNA damage triggers the bacterial SOS response, a global stress response that attempts to repair the damage. However, the extensive and varied nature of the damage induced by nitrofurans often overwhelms these repair mechanisms, leading to bacterial cell death.
Quantitative Data Summary
Specific quantitative data for this compound's effect on bacterial DNA integrity is not extensively available in the public domain. However, data from other nitrofuran compounds, such as nitrofurantoin and nifuroxazide, provide a basis for understanding the expected potency and effects. The following tables summarize typical quantitative data for the nitrofuran class.
Table 1: Minimum Inhibitory Concentrations (MICs) of Nitrofurans against Common Bacterial Pathogens
| Bacterial Species | Nitrofuran Compound | MIC Range (µg/mL) | Reference |
| Escherichia coli | Nitrofurantoin | 16 - 128 | [1] |
| Staphylococcus aureus | Nitrofurantoin | 4 - 32 | [1] |
| Enterococcus faecalis | Nitrofurantoin | 16 - 64 | [1] |
| Klebsiella pneumoniae | Nitrofurantoin | 32 - >128 | [1] |
| Pseudomonas aeruginosa | Nifuroxazide | >1024 | [2] |
| Staphylococcus aureus | Nifuroxazide | 128 - 256 | [2] |
Note: MIC values can vary significantly based on the specific strain and testing conditions.
Table 2: Indicators of DNA Damage Induced by Nitrofurans
| Assay | Nitrofuran Compound | Effect Observed | Reference |
| Comet Assay | Nitrofurantoin | Increased DNA fragmentation | [3] |
| SOS Chromotest | Nitrofurantoin | Induction of the SOS response | [1] |
| 8-OHdG Quantification | Nitrofurantoin | Increased levels of oxidative DNA damage | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of compounds like this compound on bacterial DNA integrity.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (e.g., 1024 µg/mL in a suitable solvent)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations (e.g., 512 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria without this compound) and a negative control well (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[4][5]
Bacterial DNA Fragmentation Assay (Agarose Gel Electrophoresis)
Objective: To visualize DNA fragmentation in bacteria treated with this compound.
Materials:
-
Bacterial culture
-
This compound solution
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS, 20 µg/mL Proteinase K)
-
RNase A solution (10 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
3 M Sodium acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Treatment: Treat a mid-log phase bacterial culture with this compound at a concentration known to be bactericidal for a defined period (e.g., 4-6 hours). Include an untreated control.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend the pellet in lysis buffer. Incubate at 50°C for 1-2 hours.
-
RNA Removal: Add RNase A and incubate at 37°C for 30 minutes.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins. Precipitate the DNA from the aqueous phase by adding sodium acetate and ice-cold ethanol.
-
DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
-
Agarose Gel Electrophoresis: Mix the extracted DNA with loading dye and load onto a 1.5% agarose gel. Run the electrophoresis in TAE buffer until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA under a UV transilluminator. DNA fragmentation will appear as a smear or a ladder pattern compared to the high molecular weight band of the untreated control.
Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular generation of ROS in bacteria upon exposure to this compound.
Materials:
-
Bacterial culture
-
This compound solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black microtiter plates with clear bottoms
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation: Grow the bacterial culture to the mid-log phase, then wash and resuspend the cells in PBS.
-
Dye Loading: Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes at 37°C to allow the dye to enter the cells.
-
Treatment: Wash the cells to remove excess dye and resuspend them in PBS. Add this compound at various concentrations to the wells of a 96-well plate containing the dye-loaded cells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals over a period of time (e.g., 1-2 hours).
-
Data Analysis: An increase in fluorescence intensity over time indicates the intracellular production of ROS.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced DNA damage and a general workflow for its investigation.
Caption: Proposed mechanism of this compound-induced DNA damage in bacteria.
Caption: General experimental workflow for investigating this compound's effect on bacterial DNA.
Conclusion
While direct and extensive research on this compound's impact on bacterial DNA is limited, the well-established mechanism of the nitrofuran class of antibiotics provides a strong framework for understanding its likely mode of action. This compound is presumed to act as a prodrug that, upon activation by bacterial nitroreductases, generates reactive species that cause significant and lethal damage to bacterial DNA. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to investigate the specific effects of this compound and other nitrofuran compounds on bacterial DNA integrity. Further research is warranted to elucidate the precise molecular interactions and quantitative effects of this compound to better inform its clinical application and potential for future antimicrobial development.
References
- 1. Defects in DNA double‐strand break repair resensitize antibiotic‐resistant Escherichia coli to multiple bactericidal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional modulation of bacterial gene expression by subinhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Nitro Group in Nifuroxime's Antimicrobial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuroxime, a synthetic nitrofuran derivative, has long been recognized for its potent anti-infective properties. As with other members of the nitrofuran class, the distinctive 5-nitro group on the furan ring is not merely a structural component but the very cornerstone of its antimicrobial and antifungal activity. This technical guide delves into the critical role of the nitro group in the mechanism of action of this compound, supported by available data, detailed experimental protocols for assessing its activity, and visualizations of the implicated signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related and structurally similar compound nifuroxazide, which shares the same essential 5-nitrofuran pharmacophore, will be used to infer and illustrate key concepts.
The Nitro Group: A Prodrug Activator
The antimicrobial efficacy of this compound is intrinsically linked to the reductive activation of its nitro group within the target microbial cell. In its native state, this compound is a prodrug. Upon entering a susceptible bacterium or fungus, the nitro group undergoes enzymatic reduction by microbial nitroreductases. This process is favored in the anaerobic or microaerophilic environments often characteristic of infections.
The reduction of the nitro group is a stepwise process that generates a series of highly reactive, short-lived cytotoxic intermediates, including nitroso and hydroxylamino derivatives, and ultimately, reactive oxygen species (ROS). These reactive species are non-specific in their targets and wreak havoc within the cell by:
-
Damaging DNA: The reactive intermediates can cause strand breakage and other forms of DNA damage, thereby inhibiting DNA replication and repair mechanisms, ultimately leading to cell death.
-
Inhibiting Ribosomal Proteins: Interference with ribosomal function disrupts essential protein synthesis, halting cell growth and proliferation.
-
Disrupting Key Enzymatic Processes: The reactive species can interact with and inactivate critical enzymes involved in cellular metabolism, further compromising the viability of the microorganism.
This broad-based, multi-targeted mechanism of action is a key advantage of nitrofurans like this compound, as it is less likely to induce the development of microbial resistance compared to drugs with a single, specific target.
Quantitative Antimicrobial Activity
The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While a comprehensive, publicly available table of MIC values specifically for this compound is scarce, the following table summarizes representative MIC data for the closely related nitrofuran, nifuroxazide, to illustrate the spectrum of activity. It is important to note that these values can vary depending on the specific strain and the testing methodology used.
| Microorganism | Type | Nifuroxazide MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 64 |
| Escherichia coli (Carbapenem-resistant) | Gram-negative Bacteria | 32-64 |
| Klebsiella pneumoniae (Carbapenem-resistant) | Gram-negative Bacteria | 32-128 |
Note: This data is for Nifuroxazide and is intended to be illustrative of the potential activity of nitrofurans. Specific MIC values for this compound may differ.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of MIC values is crucial for assessing the antimicrobial activity of compounds like this compound. The following are detailed, generalized protocols for two standard methods: broth microdilution and agar dilution.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
1. Preparation of this compound Stock Solution:
- Accurately weigh a precise amount of this compound powder.
- Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
- Further dilute the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the desired starting concentration for the assay.
2. Preparation of Microtiter Plates:
- Using a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
- Add 100 µL of the this compound working solution to the first well of each row to be tested.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of this compound concentrations. Discard the final 100 µL from the last well.
3. Inoculum Preparation:
- From a fresh culture (18-24 hours old) of the test microorganism, pick several colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute this standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate (except for a sterility control well) with 100 µL of the prepared inoculum.
- Include a growth control well containing only broth and the inoculum, and a sterility control well with only broth.
- Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
5. Interpretation of Results:
- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
1. Preparation of this compound-Containing Agar Plates:
- Prepare a molten agar medium (e.g., Mueller-Hinton Agar) and cool it to 45-50°C in a water bath.
- Prepare serial dilutions of the this compound stock solution in a suitable solvent.
- Add a defined volume of each this compound dilution to a specific volume of the molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.
- Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate with no this compound.
2. Inoculum Preparation:
- Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method (0.5 McFarland standard).
3. Inoculation:
- Using a multipoint inoculator or a calibrated loop, spot a defined volume (typically 1-2 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate. Each spot should contain approximately 10⁴ CFU.
4. Incubation:
- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
5. Interpretation of Results:
- After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
Impact on Signaling Pathways: The JAK/STAT Pathway
Recent research on the structurally similar nifuroxazide has revealed an additional mechanism of action that may be relevant to this compound: the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][2][3][4][5][6][7] This pathway is crucial for a multitude of cellular processes, including immune responses, inflammation, and cell proliferation.
The proposed mechanism involves the inhibition of the phosphorylation of JAK kinases (specifically JAK2 and Tyk2) by nifuroxazide.[3] This, in turn, prevents the subsequent phosphorylation and activation of STAT3. Activated STAT3 normally dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation. By blocking this cascade, nifuroxazide can induce apoptosis in cells that are dependent on constitutive STAT3 activation, such as certain cancer cells.[1][4][5] While this activity has been primarily studied in the context of cancer, it is plausible that interference with microbial signaling pathways could also contribute to the anti-infective properties of these compounds.
Below are diagrams illustrating the general mechanism of action of this compound and its potential inhibitory effect on the JAK/STAT signaling pathway.
Caption: General mechanism of action of this compound.
Caption: Proposed inhibition of the JAK/STAT pathway by this compound.
Conclusion
The 5-nitro group is the indispensable pharmacophore of this compound, conferring its broad-spectrum antimicrobial activity through a multi-targeted mechanism initiated by reductive activation within the microbial cell. This leads to the generation of cytotoxic reactive species that damage DNA, inhibit protein synthesis, and disrupt essential enzymatic functions. Furthermore, emerging evidence on the related compound nifuroxazide suggests a potential role in modulating host or microbial signaling pathways, such as the JAK/STAT pathway, which could contribute to its overall therapeutic effects. A deeper understanding of these mechanisms is crucial for the rational design of new nitrofuran-based therapeutics and for optimizing the clinical use of existing agents like this compound in an era of growing antimicrobial resistance. Further research is warranted to generate more specific quantitative data for this compound and to definitively elucidate its interactions with cellular signaling cascades.
References
- 1. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifuroxazide, JAK/STAT signaling inhibitor (CAS 965-52-6) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nifuroxazide as JAK2 inhibitor: A binding mode proposal and Hel cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nifuroxime Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuroxime is a nitrofuran derivative with recognized antibacterial properties. It is essential for researchers in microbiology and drug development to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a critical parameter for assessing the efficacy of an antibiotic and for monitoring the emergence of resistant strains. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, along with guidance for data interpretation and presentation.
Mechanism of Action
This compound's antibacterial activity is attributed to its nitrofuran structure. Upon entering a bacterial cell, the nitro group of this compound is reduced by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates. These intermediates can then interact with and damage crucial bacterial macromolecules, including DNA, RNA, and proteins, ultimately leading to the inhibition of bacterial growth and cell death.
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Protocol: this compound MIC Assay by Broth Microdilution
This protocol is based on the widely accepted broth microdilution method and is designed to be a reliable and reproducible procedure for determining the MIC of this compound.
Materials and Reagents
-
This compound powder (analytical grade)
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Salmonella spp., Shigella spp.)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Experimental Workflow
Caption: Workflow for the this compound MIC assay.
Step-by-Step Procedure
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve a working stock concentration that is twice the highest concentration to be tested in the assay.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Setup in 96-Well Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to the wells in the first column of the plate. This will result in the highest test concentration.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
The last column should contain only broth and will serve as a negative (sterility) control. An additional column should contain broth and the bacterial inoculum without this compound, serving as a positive (growth) control.
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control wells), bringing the final volume in each well to 200 µL.
4. Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by observing the first well that appears clear.
Data Presentation
Quantitative data from the this compound MIC assay should be summarized in clear and structured tables. Below are template tables for presenting your results. Due to the limited availability of specific this compound MIC values in publicly accessible literature, researchers are encouraged to populate these tables with their own experimentally determined data.
Table 1: this compound MIC Values against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | Insert experimental data |
| Staphylococcus epidermidis | e.g., 12228 | Insert experimental data |
| Enterococcus faecalis | e.g., 29212 | Insert experimental data |
Table 2: this compound MIC Values against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Escherichia coli | e.g., 25922 | Insert experimental data |
| Salmonella enterica | e.g., 14028 | Insert experimental data |
| Shigella sonnei | e.g., 25931 | Insert experimental data |
| Pseudomonas aeruginosa | e.g., 27853 | Insert experimental data |
Note: A study on metal complexes of nifuroxazide reported a MIC₅₀ value of 0.098 µmol/mL for a Ni(II) complex against Escherichia coli.[1] This is provided as an example, and the MIC for the parent this compound compound should be determined experimentally.
Conclusion
This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration of this compound using the broth microdilution method. Adherence to this standardized protocol will ensure the generation of accurate and reproducible data, which is crucial for the evaluation of this compound's antibacterial efficacy and for its potential development as a therapeutic agent. Researchers are encouraged to use the provided templates to present their findings in a clear and organized manner.
References
Application Notes and Protocols for Testing Nifuroxime Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Nifuroxime on various cell lines. The protocols detailed below are foundational for determining the anti-cancer potential of this compound, a compound identified as a potent inhibitor of the STAT3 signaling pathway.[1][2][3][4]
Introduction to this compound and its Cytotoxic Potential
This compound, an oral nitrofuran antibiotic, has demonstrated significant cytotoxic effects against a range of cancer cells.[5][6] Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.[1][3] By inhibiting STAT3 phosphorylation, this compound can induce apoptosis and reduce the viability of cancer cells, making it a promising candidate for anti-cancer therapy.[1][2][7]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as determined by the MTT assay. The half-maximal effective concentration (EC50) values indicate the concentration of this compound required to reduce cell viability by 50% after 48 hours of treatment.
| Cell Line | Cancer Type | EC50 (µM) after 48h | Reference |
| U266 | Multiple Myeloma | ~4.5 | [4] |
| INA-6 | Multiple Myeloma | ~4.5 | [4] |
| MCF-7 | Breast Cancer | Not specified | [6][8] |
| MDA-MB-231 | Breast Cancer | Not specified | [6][8] |
| 4T1 | Breast Cancer | Not specified | [6][8] |
| A2058 | Melanoma | Not specified | [5] |
| A375 | Melanoma | Not specified | [5] |
| A875 | Melanoma | Not specified | [5] |
| B16-F10 | Melanoma | Not specified | [5] |
| Colorectal Carcinoma Cell Lines | Colorectal Cancer | Not specified | [2][3] |
Note: While several studies confirm the dose-dependent cytotoxic effects of this compound on the listed cell lines, specific EC50 values were not consistently reported in the reviewed literature. Researchers should perform dose-response experiments to determine the precise EC50 for their cell line of interest.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines with known STAT3 activation status (e.g., U266, INA-6, various breast and melanoma cell lines) and a non-cancerous control cell line.[1][4][5][6]
-
Culture Media: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculture: Passage the cells upon reaching 70-80% confluency.
This compound Preparation
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that is cytotoxic to the cells (typically <0.1%).
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][11]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[9][11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[11]
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cell lysis.[13][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[15] Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[15]
-
Controls: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[13][15]
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature in the dark for 20-30 minutes.[15][16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][15]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[18]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[17][18]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[18]
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible.[18] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[17]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity testing.
This compound's Inhibition of the STAT3 Signaling Pathway
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of antidiarrheal agents nifuroxazide in antitumor multi‑target anticancer, multi‑mechanism anticancer drug (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nifuroxazide induces apoptosis and impairs pulmonary metastasis in breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
Application Notes and Protocols for Nifuroxime in a Colorectal Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuroxime, a nitrofuran derivative traditionally used as an oral antibiotic for diarrhea, has emerged as a promising anti-cancer agent.[1] Its therapeutic potential in oncology is primarily attributed to its activity as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of the STAT3 pathway is a hallmark of many malignancies, including colorectal cancer (CRC), where it plays a critical role in promoting tumor cell proliferation, survival, invasion, and metastasis.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a colorectal cancer xenograft model, offering a framework for preclinical efficacy studies.
Mechanism of Action: Inhibition of the IL-6/JAK/STAT3 Signaling Pathway
This compound exerts its anti-tumor effects by targeting the IL-6/JAK/STAT3 signaling cascade. In many cancers, the pro-inflammatory cytokine Interleukin-6 (IL-6) binds to its receptor, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2), and metastasis (e.g., MMP-9). This compound inhibits the phosphorylation of STAT3, thereby blocking this entire downstream signaling cascade.[1][2]
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in a colorectal cancer xenograft model based on published findings.[3]
Table 1: In Vivo Tumor Growth Inhibition by this compound
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction |
| Vehicle Control | - | - | - |
| This compound | 25 mg/kg/day | Significant | Significant |
| This compound | 50 mg/kg/day | Highly Significant | Highly Significant |
Table 2: Effect of this compound on Cellular Markers in Tumor Tissue
| Treatment Group | Dosage | Proliferation (Ki-67 Positive Cells) | Apoptosis (Cleaved Caspase-3 Positive Cells) | Metastasis (MMP-9 Expression) | p-STAT3 Expression |
| Vehicle Control | - | High | Low | High | High |
| This compound | 25 mg/kg/day | Reduced | Increased | Reduced | Reduced |
| This compound | 50 mg/kg/day | Significantly Reduced | Significantly Increased | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Colorectal Cancer Xenograft Model Establishment
This protocol outlines the establishment of a subcutaneous xenograft model using the CT26 murine colorectal carcinoma cell line.
Materials:
-
CT26 murine colorectal carcinoma cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old male BALB/c mice
-
Insulin syringes (27-30 gauge)
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvest: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation: Wash the cell pellet twice with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^5 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Once the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups.
This compound Administration Protocol
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Prepare a stock suspension of this compound in the vehicle solution. For example, to achieve a 50 mg/kg dose in a 20g mouse (0.2 mL administration volume), the concentration would be 5 mg/mL.
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution orally once daily.
-
This compound (25 mg/kg): Administer this compound at a dose of 25 mg/kg body weight orally once daily.
-
This compound (50 mg/kg): Administer this compound at a dose of 50 mg/kg body weight orally once daily.
-
-
Administration: Administer the prepared suspensions via oral gavage.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Immunohistochemical Analysis
Procedure:
-
Tissue Processing: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval according to the primary antibody manufacturer's instructions.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against Ki-67, cleaved caspase-3, MMP-9, and p-STAT3.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis: Capture images using a light microscope. The percentage of positive cells or the staining intensity can be quantified using image analysis software.
Conclusion
This compound presents a compelling therapeutic strategy for colorectal cancer by targeting the STAT3 signaling pathway. The protocols provided herein offer a standardized approach for evaluating the in vivo efficacy of this compound in a preclinical colorectal cancer xenograft model. The successful implementation of these methods will enable researchers to further investigate the anti-tumor properties of this compound and its potential for clinical translation.
References
Application Note: A Comprehensive Protocol for Evaluating the Inhibitory Effect of Nifuroxime on STAT3 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in cellular processes such as proliferation and apoptosis.[1][2][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] Nifuroxime, an oral antidiarrheal agent, has been identified as a potent inhibitor of STAT3 function.[6][7][8] It has been shown to inhibit the constitutive phosphorylation of STAT3 at the critical Tyrosine 705 (Tyr705) residue, primarily by reducing the autophosphorylation of upstream Janus kinases (JAK), such as Jak2 and Tyk2.[6][7][8] This document provides detailed experimental protocols for assessing the dose-dependent effect of this compound on STAT3 phosphorylation in cancer cell lines using Western Blotting, ELISA, and Flow Cytometry.
STAT3 Signaling Pathway and this compound's Mechanism of Action
The JAK-STAT pathway is initiated by cytokine or growth factor binding to their respective receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the STAT3 protein at Tyr705.[5] This phosphorylation event causes STAT3 to form dimers, translocate to the nucleus, and bind to DNA, thereby regulating the transcription of target genes involved in cell survival and proliferation.[1][2][3] this compound exerts its inhibitory effect by targeting the upstream JAKs, preventing the phosphorylation and subsequent activation of STAT3.[6][7]
Caption: this compound inhibits the JAK-STAT3 signaling pathway.
Experimental Workflow
The overall experimental process involves culturing a suitable cell line with constitutively active STAT3, treating the cells with varying concentrations of this compound, preparing cell lysates or fixed cells, and finally, analyzing the levels of phosphorylated and total STAT3 using one of the described methods.
Caption: General workflow for assessing this compound's effect on p-STAT3.
Detailed Experimental Protocols
-
Cell Line Selection: Choose a cell line with known constitutive STAT3 activation (e.g., multiple myeloma cell lines like U266, or colorectal cancer cells like HCT116 or CT26).[4][6]
-
Cell Culture: Culture cells in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The following day, replace the media with fresh media containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).[6] Include a DMSO-only vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6-24 hours).
-
This method is commonly used to qualitatively and semi-quantitatively detect changes in protein phosphorylation.[1]
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) overnight at 4°C.[1][9][10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
ELISA kits provide a quantitative method for measuring p-STAT3 in cell lysates.
-
Sample Preparation: Prepare cell lysates as described in the Western Blotting protocol (Section 3.2, Step 1).
-
ELISA Procedure:
-
Use a commercially available p-STAT3 (Tyr705) ELISA kit (e.g., from Invitrogen, RayBiotech, or Abcam).[11][12]
-
Follow the manufacturer's protocol precisely. A general procedure is as follows:
-
Add normalized cell lysates and standards to the wells of a microplate pre-coated with a total STAT3 capture antibody.[12]
-
Incubate to allow STAT3 to bind.
-
Wash the wells.
-
Add a detection antibody specific for p-STAT3 (Tyr705).
-
Incubate and wash.
-
Add an HRP-conjugated secondary reagent.[12]
-
Incubate and wash.
-
Add a TMB substrate and incubate until color develops.[12]
-
Stop the reaction with the provided stop solution.[12]
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of p-STAT3 in each sample based on the standard curve.
Phospho-flow cytometry allows for the quantification of phosphorylated proteins at the single-cell level.[10]
-
Cell Preparation:
-
Harvest treated cells by trypsinization or scraping.
-
-
Fixation:
-
Permeabilization:
-
Staining:
-
Wash the cells with staining buffer (PBS with 0.5% BSA).
-
Incubate cells with a fluorophore-conjugated anti-p-STAT3 (Tyr705) antibody (e.g., PE- or AF488-conjugated) for 30-60 minutes at room temperature, protected from light.[13]
-
-
Data Acquisition:
-
Wash the cells and resuspend in staining buffer.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Analysis:
-
Gate on the cell population of interest and quantify the Mean Fluorescence Intensity (MFI) for the p-STAT3 signal in each treatment group.
-
Data Presentation and Expected Outcomes
Quantitative data from each experiment should be summarized in tables to facilitate comparison between different this compound concentrations. The expected outcome is a dose-dependent decrease in the level of STAT3 phosphorylation upon treatment with this compound.[6]
Caption: Logical framework for the this compound-STAT3 experiment.
Table 1: Densitometric Analysis of p-STAT3/STAT3 Ratio by Western Blot
| This compound (µM) | p-STAT3 (Arbitrary Units) | Total STAT3 (Arbitrary Units) | β-Actin (Arbitrary Units) | Normalized p-STAT3/Total STAT3 Ratio |
| 0 (Vehicle) | 1.00 | 1.02 | 1.00 | 0.98 |
| 1 | 0.85 | 1.01 | 1.01 | 0.84 |
| 5 | 0.62 | 0.99 | 1.00 | 0.63 |
| 10 | 0.48 | 1.03 | 0.99 | 0.47 |
| 20 | 0.25 | 1.00 | 1.01 | 0.25 |
Table 2: Absorbance Readings for p-STAT3 by ELISA
| This compound (µM) | Absorbance at 450 nm (Mean ± SD) | % Inhibition of p-STAT3 |
| 0 (Vehicle) | 1.25 ± 0.08 | 0% |
| 1 | 1.05 ± 0.06 | 16% |
| 5 | 0.81 ± 0.05 | 35% |
| 10 | 0.64 ± 0.07 | 49% |
| 20 | 0.40 ± 0.04 | 68% |
Table 3: Mean Fluorescence Intensity (MFI) of p-STAT3 by Flow Cytometry
| This compound (µM) | p-STAT3 MFI (Mean ± SD) | % of Control MFI |
| 0 (Vehicle) | 5890 ± 310 | 100% |
| 1 | 4950 ± 250 | 84% |
| 5 | 3710 ± 190 | 63% |
| 10 | 2830 ± 220 | 48% |
| 20 | 1640 ± 150 | 28% |
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. FastScan⢠Phospho-Stat3 (Ser727) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. PathScan® Phospho Stat3 ELISA Kit (Tyr705) | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 ELISA [bio-protocol.org]
- 12. raybiotech.com [raybiotech.com]
- 13. Detection of intracellular pSTAT3 [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Determining the Radiosensitizing Effect of Nifuroxime Using a Clonogenic Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the clonogenic assay to assess the radiosensitizing potential of Nifuroxime. This compound, a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, is a promising candidate for enhancing the efficacy of radiotherapy in cancer treatment. The following sections detail the underlying principles, experimental procedures, data analysis, and visualization of the key pathways and workflows.
Introduction
Radiotherapy is a cornerstone of cancer treatment, but intrinsic and acquired radioresistance in tumor cells remains a significant clinical challenge. The STAT3 signaling pathway is frequently constitutively activated in a wide range of cancers and has been implicated in promoting cell proliferation, survival, and resistance to apoptosis, thereby contributing to radioresistance.[1][2] this compound has been identified as an effective inhibitor of STAT3 phosphorylation, making it a compelling agent to investigate as a potential radiosensitizer.[3][4] The clonogenic assay is the gold-standard in vitro method for determining the reproductive integrity of cells after exposure to cytotoxic agents, including ionizing radiation.[5][6] This assay directly measures the ability of a single cell to proliferate and form a colony, providing a robust readout of cell survival.
This document provides a detailed protocol for performing a clonogenic assay to quantify the radiosensitizing effects of this compound.
Mechanism of Action: this compound as a Radiosensitizer
This compound exerts its potential radiosensitizing effects primarily through the inhibition of the STAT3 signaling pathway. In many cancer cells, STAT3 is persistently activated, leading to the transcription of genes that promote cell survival and resistance to therapy. Ionizing radiation can further activate STAT3, contributing to tumor cell recovery and radioresistance. This compound inhibits the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent gene transcription. By blocking this pro-survival pathway, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of radiation.
Caption: this compound inhibits the STAT3 signaling pathway to enhance radiosensitivity.
Experimental Protocols
This section provides a detailed protocol for conducting a clonogenic assay to evaluate the radiosensitizing effect of this compound.
Materials
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% w/v in 25% methanol)
-
6-well or 100 mm cell culture plates
-
Cell counter (e.g., hemocytometer or automated cell counter)
-
X-ray irradiator
Experimental Workflow
Caption: Workflow for the clonogenic assay to assess this compound's radiosensitizing effect.
Detailed Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the cell line and the expected toxicity of the treatment. It is crucial to seed a sufficient number of cells to obtain a countable number of colonies (typically 50-150) in the control group. A preliminary experiment to determine the plating efficiency (PE) of the cell line is recommended.
-
Example cell numbers per well for a 6-well plate:
-
0 Gy: 200 cells
-
2 Gy: 400 cells
-
4 Gy: 800 cells
-
6 Gy: 1600 cells
-
8 Gy: 3200 cells
-
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. It is important to determine the optimal non-toxic concentration of this compound in a separate cytotoxicity assay (e.g., MTT or CCK-8 assay) prior to the clonogenic assay.
-
Aspirate the medium from the plates and add the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) group.
-
Incubate the cells with this compound for a predetermined time (e.g., 24 hours) before irradiation.
-
-
Irradiation:
-
Irradiate the plates with graded doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plate should be sham-irradiated.
-
-
Colony Formation:
-
After irradiation, carefully aspirate the this compound-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies in the control group are visible and contain at least 50 cells.
-
-
Staining and Colony Counting:
-
Aspirate the medium and gently wash the plates with PBS.
-
Fix the colonies with a solution of 3:1 methanol:acetic acid for 10 minutes.
-
Aspirate the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with tap water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Data Presentation and Analysis
Please note: The following tables contain illustrative data. Researchers should replace this with their own experimental results.
Table 1: Plating Efficiency and Surviving Fraction
The Plating Efficiency (PE) is the percentage of seeded cells that form colonies in the untreated control group. The Surviving Fraction (SF) is the fraction of cells that survive a given treatment and form colonies, normalized to the PE.
PE (%) = (Number of colonies counted / Number of cells seeded) x 100
SF = (Number of colonies counted / (Number of cells seeded x PE))
| Treatment Group | Radiation Dose (Gy) | No. of Cells Seeded | No. of Colonies (Mean ± SD) | Plating Efficiency (PE) % | Surviving Fraction (SF) |
| Vehicle Control | 0 | 200 | 120 ± 8 | 60.0 | 1.00 |
| 2 | 400 | 96 ± 6 | 0.40 | ||
| 4 | 800 | 48 ± 5 | 0.10 | ||
| 6 | 1600 | 14 ± 3 | 0.015 | ||
| 8 | 3200 | 4 ± 1 | 0.002 | ||
| This compound (X µM) | 0 | 200 | 110 ± 7 | 55.0 | 1.00 |
| 2 | 400 | 66 ± 5 | 0.30 | ||
| 4 | 800 | 22 ± 4 | 0.05 | ||
| 6 | 1600 | 4 ± 2 | 0.005 | ||
| 8 | 3200 | 1 ± 1 | 0.0006 |
Table 2: Dose Enhancement Factor (DEF)
The Dose Enhancement Factor (DEF) is a measure of the extent to which the radiosensitizer enhances the effect of radiation. It is calculated as the ratio of the radiation dose required to produce a certain level of cell killing without the sensitizer to the dose required for the same level of killing with the sensitizer. A DEF greater than 1 indicates a radiosensitizing effect.
DEF = (Dose of radiation alone for a given SF) / (Dose of radiation with this compound for the same SF)
| Surviving Fraction (SF) | Radiation Dose (Gy) - Vehicle | Radiation Dose (Gy) - this compound | Dose Enhancement Factor (DEF) |
| 0.5 | 2.5 | 1.8 | 1.39 |
| 0.1 | 4.0 | 3.1 | 1.29 |
| 0.01 | 6.2 | 5.0 | 1.24 |
Conclusion
The clonogenic assay is a powerful tool for quantifying the radiosensitizing effects of this compound. By inhibiting the STAT3 signaling pathway, this compound has the potential to overcome radioresistance in cancer cells. The detailed protocols and data analysis methods provided in these application notes are intended to guide researchers in rigorously evaluating this promising therapeutic strategy. The illustrative data tables offer a clear framework for presenting experimental findings. Further investigation into the radiosensitizing effects of this compound across various cancer types is warranted to translate these preclinical findings into clinical applications.
References
- 1. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 as a target for sensitizing prostate cancer cells to irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing Novel Nifuroxime Analogues: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel analogues of Nifuroxime, a nitrofuran antibiotic. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new antimicrobial agents. This document includes key experimental procedures, structured data from relevant studies, and visualizations of pertinent biological pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of these compounds.
Introduction
This compound and its analogues are a class of compounds characterized by a 5-nitrofuran ring, which is crucial for their antimicrobial activity. The emergence of drug-resistant pathogens necessitates the exploration of novel chemical entities with improved efficacy and varied mechanisms of action. This document focuses on two primary synthetic strategies for generating this compound analogues: the synthesis of thiophene bioisosteres and the formation of hydrazone derivatives. Additionally, it delves into the known signaling pathways modulated by these compounds, providing a rationale for their continued investigation.
Data Presentation: Antimicrobial Activity and Enzyme Inhibition
The following tables summarize the quantitative data for synthesized this compound analogues, focusing on their antimicrobial efficacy and inhibitory activity against key molecular targets.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues against Staphylococcus aureus
| Compound ID | Analogue Type | Substituent (R) | MIC (µg/mL) vs. S. aureus (ATCC 25923) | Reference |
| 1 | Thiophene | H | >100 | [1] |
| 2 | Thiophene | 4-OH | 12.5 | [1] |
| 3 | Thiophene | 4-Cl | 6.25 | [1] |
| 4 | Thiophene | 4-NO₂ | 3.12 | [1] |
| 5 | Thiophene | 4-CH₃ | 12.5 | [1] |
| 6 | Thiophene | 4-OCH₃ | 25 | [1] |
| 7 | Hydrazone | 4-SO₂NH₂ | 0.06-0.98 | [2] |
| 8 | Hydrazone | 2-Cl | 0.12-7.81 | [2] |
| 9 | Hydrazone | 4-Cl | 0.12-7.81 | [2] |
Table 2: IC₅₀ Values of Nifuroxazide and Analogues against JAK2
| Compound | IC₅₀ (µM) | Cell Line | Reference |
| Nifuroxazide | ~5 | Multiple Myeloma Cells | [3] |
| ZT55 (Analogue) | 0.031 | JAK2V617F-expressing HEL cells | [3] |
Experimental Protocols
Protocol 1: General Synthesis of p-Substituted Benzoic Acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides (Thiophene Analogues)
This three-step synthesis involves the esterification of a substituted benzoic acid, followed by hydrazinolysis to form a benzhydrazide, and subsequent condensation with 5-nitro-2-thiophene carboxaldehyde.[4]
Step 1: Esterification of Substituted Benzoic Acids
-
To a solution of the respective substituted benzoic acid (1 mmol) in methanol (approximately 10 mmol), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for a duration sufficient for ester formation (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the resulting crystals, wash thoroughly with distilled water, and dry in a desiccator over phosphorus pentoxide.
Step 2: Synthesis of Substituted Benzhydrazides
-
Suspend the methyl ester (1 mmol) obtained from Step 1 in a 35% solution of hydrazine (30 mmol).
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and isolate the precipitated benzhydrazide by filtration.
-
Wash the solid with distilled water and dry as described in Step 1.
Step 3: Condensation to Form the Final Thiophene Analogue
-
Dissolve an equimolar amount of the substituted benzhydrazide from Step 2 and 5-nitro-2-thiophene carboxaldehyde in a solvent mixture of ethanol, acetic acid, sulfuric acid, and water (20:8:7:8 v/v).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Filter the resulting precipitate and recrystallize from N,N-dimethylformamide (DMF) to yield the pure p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazide.
Protocol 2: Synthesis of 5-Nitrofuran-2-yl Hydrazone Analogues
This protocol describes the synthesis of hydrazone derivatives by condensing a 5-nitrofuran-2-carbohydrazide with various aldehydes or ketones.[2]
-
Dissolve 5-nitrofuran-2-carbohydrazide (1 mmol) in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to the reaction mixture.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the final 5-nitrofuran-2-yl hydrazone derivative.
Signaling Pathways and Mechanisms of Action
This compound analogues have been shown to exert their biological effects through multiple mechanisms, including the inhibition of key signaling pathways and essential bacterial enzymes.
JAK/STAT Signaling Pathway Inhibition
Several Nifuroxazide analogues have been identified as potent inhibitors of the Janus kinase (JAK) family, particularly JAK2.[3] Inhibition of JAK2 disrupts the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins. This pathway is often dysregulated in various cancers and inflammatory diseases.
References
- 1. A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Nifuroxime solubility in aqueous laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the aqueous solubility of Nifuroxime in a laboratory setting.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the dissolution of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in water or aqueous buffer. | This compound has low intrinsic aqueous solubility (~1 g/L at 25°C).[1] | 1. Verify Solid State: Ensure the this compound is a fine powder. Particle size reduction can increase the surface area for dissolution. 2. Gentle Heating: Apply gentle heat (e.g., 37-40°C) with constant stirring. Avoid excessive heat to prevent degradation. 3. pH Adjustment: Modify the pH of the aqueous solution. Although a specific pH-solubility profile for this compound is not readily available, the solubility of similar nitrofuran compounds is known to be pH-dependent. Experiment with a range of physiologically relevant pH buffers (e.g., pH 4.5, 6.8, and 7.4).[2] 4. Utilize Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution. |
| Precipitation occurs after initial dissolution. | The solution has become supersaturated, or the dissolved this compound is unstable under the current conditions. | 1. Decrease Concentration: Prepare a more dilute solution. 2. Maintain Temperature: Ensure the temperature of the solution is kept constant. A decrease in temperature can reduce solubility. 3. Check for pH Shifts: Monitor the pH of the solution, as changes can affect solubility. 4. Add Stabilizers: Consider the use of hydrophilic polymers or surfactants to stabilize the dissolved this compound and prevent precipitation. |
| The dissolution rate is too slow for the experimental timeframe. | The method of dissolution is not efficient enough for the given particle size and solvent system. | 1. Increase Agitation: Use a magnetic stirrer at a higher speed or employ sonication to increase the energy of the system and facilitate dissolution. 2. Particle Size Reduction: If not already done, reduce the particle size of the this compound powder through techniques like micronization.[1] 3. Optimize Solvent System: Experiment with different co-solvents or surfactants to find a system that provides a faster dissolution rate. |
| Inconsistent solubility results between experiments. | Variability in experimental conditions such as temperature, pH, stirring rate, or purity of materials. | 1. Standardize Protocol: Ensure all experimental parameters are tightly controlled and documented for each experiment. 2. Calibrate Instruments: Regularly calibrate pH meters, balances, and temperature probes. 3. Use High-Purity Reagents: Ensure the purity of this compound and all solvents and reagents used. |
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound is considered to be slightly soluble in water. Its solubility at 25°C is approximately 1 gram per liter (g/L).[1]
Q2: How does pH affect the solubility of this compound?
A2: While a specific pH-solubility profile for this compound is not extensively documented, the solubility of nitrofuran antibiotics can be influenced by the pH of the medium. For instance, the related compound nitrofurantoin exhibits pH-dependent dissolution.[2] It is recommended to experimentally determine the optimal pH for this compound solubilization within the desired experimental range.
Q3: What are the most effective co-solvents for improving this compound solubility?
A3: this compound exhibits significantly higher solubility in organic solvents like methanol (89.0 g/L) and 95% ethanol (39.0 g/L) compared to water.[1] Therefore, using these as co-solvents with water is a promising approach. Other commonly used laboratory co-solvents for poorly soluble drugs include propylene glycol and polyethylene glycol (PEG). The optimal ratio of co-solvent to water needs to be determined experimentally to maximize solubility while maintaining the aqueous nature of the solvent system.
Q4: Can surfactants be used to enhance this compound's aqueous solubility?
A4: Yes, surfactants can be an effective method to increase the solubility of poorly soluble drugs like this compound. Surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.[3] Common non-ionic surfactants used in pharmaceutical formulations include Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F68). Anionic surfactants like sodium lauryl sulfate (SLS) can also be effective. The choice of surfactant and its concentration should be optimized for the specific application.
Q5: Is it possible to improve this compound solubility through solid-state modifications?
A5: Yes, techniques that modify the solid state of this compound can significantly enhance its aqueous solubility and dissolution rate. Two common methods are:
-
Solid Dispersion: This involves dispersing this compound in an inert hydrophilic carrier at the solid state. Studies on the related compound cefuroxime axetil have shown that solid dispersions with carriers like urea, PVP, and PEGs can improve dissolution.
-
Co-crystals: Forming co-crystals of this compound with a suitable co-former can alter its crystal lattice and improve its physicochemical properties, including solubility. Research on nitrofurantoin has demonstrated that co-crystals can enhance solubility.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility (g/L) | Temperature (°C) | Reference |
| Water | ~1 | 25 | [1] |
| Methanol | 89.0 | 25 | [1] |
| 95% Ethanol | 39.0 | 25 | [1] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol outlines a general procedure for improving this compound solubility using a water-miscible organic solvent.
Materials:
-
This compound powder
-
Deionized water
-
Methanol (or other suitable co-solvent like ethanol or propylene glycol)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Analytical balance
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare a series of co-solvent mixtures with varying concentrations of the organic solvent in deionized water (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
To a known volume of each co-solvent mixture, add an excess amount of this compound powder.
-
Stir the mixtures at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After reaching equilibrium, allow the undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the appropriate solvent and measure the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the solubility of this compound in each co-solvent mixture.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the dissolution rate of this compound.
Materials:
-
This compound powder
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000, or Poloxamer 188)
-
A suitable organic solvent (e.g., methanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolve a specific amount of this compound and the chosen hydrophilic polymer in the organic solvent in a round-bottom flask. The ratio of drug to polymer should be systematically varied (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal composition.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a solid mass is formed on the wall of the flask.
-
Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Characterize the prepared solid dispersion for its dissolution properties in a relevant aqueous medium and compare it to the dissolution of pure this compound.
Visualizations
References
Troubleshooting Nifuroxime crystallization for purity
Welcome to the technical support center for Nifuroxime crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to aid in achieving high-purity this compound crystals.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and provides step-by-step solutions.
Question: My this compound fails to crystallize, or the yield is very low. What are the possible causes and solutions?
Answer:
Failure to crystallize or low yields are common issues that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Poor Crystallization:
Caption: Troubleshooting workflow for low or no this compound crystallization.
Question: The this compound crystals are very small, needle-like, or have an inconsistent shape. How can I improve the crystal morphology?
Answer:
Crystal morphology is influenced by factors such as the cooling rate, solvent system, and the presence of impurities.
Factors Influencing this compound Crystal Morphology:
| Factor | Effect on Crystal Morphology | Recommendations |
| Cooling Rate | Rapid cooling often leads to the formation of small, needle-like crystals due to rapid nucleation. Slower cooling allows for the growth of larger, more well-defined crystals. | - Allow the saturated solution to cool slowly to room temperature before transferring to a colder environment. - Insulate the crystallization vessel to slow down the cooling process. |
| Solvent System | The choice of solvent can significantly impact crystal habit. A solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal. | - Experiment with different solvent systems. Ethanol has been reported as a suitable solvent for the recrystallization of this compound's precursor. Mixtures like ethanol/water or acetone/water can also be effective. |
| Agitation | Agitation can influence nucleation and crystal growth. Excessive agitation can lead to smaller crystals. | - If using agitation, optimize the stirring speed. In many cases, allowing the solution to cool without agitation can promote the growth of larger crystals. |
| Impurities | Certain impurities can inhibit the growth of specific crystal faces, leading to altered morphology. | - Ensure the starting material is of reasonable purity. If significant impurities are present, consider a pre-purification step such as treatment with activated charcoal. |
Question: My purified this compound still contains significant impurities. How can I improve the purity?
Answer:
The effectiveness of crystallization for purification depends on the nature of the impurities and the crystallization conditions.
Logical Tree for Improving this compound Purity:
Caption: Decision-making process for enhancing the purity of this compound crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Impurities in this compound can originate from the starting materials, side reactions, or degradation. Common precursors to this compound include 5-nitro-2-furaldehyde. Potential impurities could therefore include unreacted 5-nitro-2-furaldehyde, by-products from the nitration of furan, and residual solvents from the synthesis and purification steps.[1] High temperature can be a major factor in the degradation of related compounds, leading to impurities.[2]
Q2: What is a good starting solvent system for this compound crystallization?
A2: Based on literature for related nitrofuran compounds, ethanol is a good starting point for recrystallization.[3] A general procedure involves dissolving the crude this compound in a minimal amount of hot ethanol and allowing it to cool slowly. For optimizing purity and yield, exploring binary solvent systems such as ethanol-water, acetone-water, or isopropanol-water is recommended. The ideal solvent system will have high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.
Q3: How does pH affect this compound crystallization?
A3: The pH of the crystallization medium can significantly impact the stability and solubility of this compound. 5-Nitro-2-furaldehyde, a precursor, is known to be unstable in alkaline solutions.[4] It is generally advisable to maintain a neutral to slightly acidic pH during crystallization to prevent degradation and the formation of impurities. The exact optimal pH range for this compound crystallization should be determined experimentally, as it can influence both the yield and the purity of the final product.
Q4: What analytical methods are suitable for determining the purity of this compound?
A4: Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying this compound and separating it from potential impurities.[5] Other useful techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity.
-
Mass Spectrometry (MS): For identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystalline purity.
Experimental Protocols
Protocol 1: General Recrystallization of this compound from Ethanol
This protocol is a starting point for the purification of this compound based on methods used for similar compounds.
Experimental Workflow:
Caption: Step-by-step workflow for the recrystallization of this compound from ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.
-
Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary
Solubility of Related Nitrofuran Compounds:
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water (pH 7) | 25 | 0.19 | [6] |
| Ethanol (95%) | 25 | 0.51 | [6] |
| Acetone | 25 | 5.1 | [6] |
| Methanol | 25 | 1.2 | [6] |
| 1-Octanol | 25-40 | Varies with temp. | [1] |
| Buffer (pH 2.0) | 25-40 | Varies with temp. | [1] |
| Buffer (pH 7.4) | 25-40 | Varies with temp. | [1] |
References
- 1. veeprho.com [veeprho.com]
- 2. Degradation Impurities Study of National Reference Standards of 5-Nitro-2-Furaldehyde Diacetate [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nifuroxime Concentration for In Vitro Antifungal Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Nifuroxime concentration in in vitro antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in an in vitro antifungal assay?
A1: Based on available data, a concentration of 10 μg/mL of this compound has been shown to inhibit mycelial growth and can be used as a starting point for your experiments.[1] However, the optimal concentration is highly dependent on the fungal species and strain being tested. It is crucial to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific fungal isolate.
Q2: How should I prepare a stock solution of this compound for my assays?
A2: this compound is slightly soluble in ethanol and methanol and soluble in DMF (dimethylformamide).[2] For in vitro assays, Dimethyl sulfoxide (DMSO) is also a commonly used solvent for preparing stock solutions of hydrophobic compounds. It is recommended to first dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol before diluting it with the aqueous assay medium to the desired final concentration. Always include a solvent control in your experiments to account for any potential effects of the solvent on fungal growth.
Q3: What are the typical MIC ranges for common fungal pathogens?
A3: Specific MIC data for this compound against a wide range of fungi is limited in publicly available literature. However, for context, MIC ranges for other antifungal agents against common fungal pathogens are provided in the table below. This can help in designing the concentration range for your this compound experiments.
Q4: Is this compound cytotoxic to mammalian cells?
A4: Nitrofurans, the class of compounds to which this compound belongs, have been reported to exhibit cytotoxicity against mammalian cells. This toxicity is often associated with the metabolic reduction of the nitro group. It is essential to evaluate the cytotoxicity of this compound in parallel with your antifungal assays, especially if the intended application is for therapeutic purposes. Determining the IC50 (half-maximal inhibitory concentration) against relevant mammalian cell lines will help in assessing the therapeutic index.
Q5: What is the proposed mechanism of action for this compound's antifungal activity?
A5: The exact antifungal mechanism of this compound is not well-elucidated in the available literature. Generally, antifungal agents can act through various mechanisms such as inhibiting ergosterol synthesis, disrupting the cell membrane, or interfering with cell wall synthesis.[3][4] For instance, azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.[3][5] Polyenes bind to ergosterol, creating pores in the cell membrane, while echinocandins inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.[3][5] It is plausible that this compound may interfere with one of these or other essential fungal pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of fungal growth observed. | 1. This compound concentration is too low. 2. The fungal strain is resistant. 3. Inactivation of this compound in the assay medium. | 1. Increase the concentration range of this compound in your assay. 2. Include a known susceptible control strain. 3. Check the stability of this compound in your specific assay conditions (e.g., pH, temperature). |
| Precipitation of this compound in the assay medium. | 1. Poor solubility of this compound at the tested concentration. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Prepare a more concentrated stock solution in the organic solvent and use a smaller volume to achieve the final concentration. 2. Ensure the final solvent concentration in the assay does not exceed a level that is toxic to the fungus (typically ≤1%). Perform a solvent toxicity control. |
| High variability between replicate wells. | 1. Inaccurate pipetting. 2. Uneven distribution of fungal inoculum. 3. Edge effects in the microplate. | 1. Calibrate pipettes and ensure proper mixing of solutions. 2. Thoroughly vortex the fungal inoculum before dispensing. 3. Avoid using the outermost wells of the microplate, or fill them with sterile medium. |
| Inconsistent MIC readings. | 1. Subjectivity in visual reading of endpoints. 2. Fungal growth in the presence of the drug after prolonged incubation (trailing effect). | 1. Use a spectrophotometer to read the optical density for a more objective endpoint determination. 2. Read the MIC at a standardized time point (e.g., 24 or 48 hours) as recommended by standard protocols like CLSI. |
| Observed antifungal effect is due to solvent toxicity. | The concentration of the organic solvent (e.g., DMSO) is too high. | Always include a solvent control with the highest concentration of the solvent used in the experimental wells. If the solvent control shows significant inhibition, the concentration of the solvent in the stock solution needs to be adjusted. |
Data Presentation
Table 1: Antifungal Susceptibility Data for Common Fungal Pathogens (Reference Antifungals)
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | Fluconazole | 0.25 - >256 | - | - | [6] |
| Itraconazole | ≤0.03 - >16 | - | - | [6] | |
| Voriconazole | ≤0.03 - >16 | - | - | [6] | |
| Aspergillus fumigatus | Itraconazole | - | - | - | [7] |
| Voriconazole | - | - | - | [7] | |
| Posaconazole | - | - | - | [7] | |
| Trichophyton rubrum | Terbinafine | - | 0.008 | 0.015 | [8] |
| Itraconazole | - | 0.06 | 0.25 | [8] | |
| Fluconazole | - | 4 | 16 | [8] |
Note: This table provides reference data for commonly used antifungals and does not contain data for this compound due to limited availability in the literature.
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 1 mg/mL.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts and molds) at the optimal temperature until sufficient growth is achieved.
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
For molds, gently scrape the surface of the culture with a sterile, wetted swab. Suspend the conidia in sterile saline and allow heavy particles to settle. Adjust the conidial suspension to the desired concentration using a hemocytometer.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to the final inoculum concentration as recommended by CLSI guidelines.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.1 to 50 µg/mL).
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only). Also, include a solvent control (fungal inoculum with the highest concentration of DMSO used).
-
Incubate the plate at the optimal temperature for the fungus (e.g., 35°C for Candida albicans and Aspergillus fumigatus) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HepG2 for liver toxicity, or a dermal fibroblast line for topical applications) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere until the cells reach approximately 80% confluency.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the highest concentration of the solvent used to dissolve this compound).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for MIC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Nifuroxime Off-Target Effects: Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals using nifuroxime in cell-based assays. This compound is widely recognized as an inhibitor of the STAT3 signaling pathway. However, like many small molecules, it can exhibit off-target effects that may influence experimental outcomes. This resource provides troubleshooting advice and detailed protocols to help identify and mitigate these effects.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that researchers may encounter, providing potential explanations and recommended actions.
Q1: I'm observing significant cytotoxicity in my cell line, even at concentrations where I don't expect strong STAT3 inhibition. What is the likely cause?
A1: While this compound's primary action involves inhibiting STAT3, leading to apoptosis in dependent cancer cells, unexpected or excessive cytotoxicity could stem from off-target effects.[1][2] A primary candidate for this off-target activity is the induction of oxidative stress. This compound is a nitrofuran-based compound, and this class of molecules is known to generate reactive oxygen species (ROS) that can damage cellular components and lead to cell death, independent of STAT3 status.[3][4]
Troubleshooting Steps:
-
Measure Intracellular ROS: Perform an assay to quantify ROS levels in cells treated with this compound compared to vehicle-treated controls.
-
Use an Antioxidant Rescue: Co-treat cells with this compound and a general antioxidant like N-acetylcysteine (NAC). If the cytotoxicity is attenuated, it strongly suggests a ROS-mediated off-target effect.
-
Evaluate Cell Line Sensitivity: Compare the cytotoxic effects across different cell lines. Cells with lower endogenous antioxidant capacity may be more susceptible to ROS-inducing compounds.[5]
Q2: My results show modulation of signaling pathways other than STAT3. How can I determine if this is an off-target effect of this compound?
A2: This is a critical observation, as this compound's mechanism involves the upstream inhibition of Janus kinases (JAKs), specifically Jak2 and Tyk2, which are responsible for phosphorylating STAT3.[1] Since JAKs phosphorylate other STAT family members (e.g., STAT1, STAT5) and participate in other signaling cascades, inhibiting them can have broader consequences than just affecting STAT3.[6]
Troubleshooting Steps:
-
Profile Other STAT Proteins: Use western blotting to check the phosphorylation status of other relevant STAT proteins, such as p-STAT1 (Tyr701) and p-STAT5 (Tyr694), after this compound treatment.
-
Assess Specificity with a Negative Control Pathway: The NF-κB pathway is a good negative control, as literature suggests this compound has little effect on its activation.[7] Analyze the phosphorylation of IκBα or the nuclear translocation of p65 to confirm that this compound is not acting as a broad-spectrum signaling inhibitor in your system.[8][9]
-
Use a More Specific Inhibitor: Compare your results with those obtained using a highly specific, structurally distinct STAT3 inhibitor (e.g., C188-9) that does not primarily target upstream kinases.[10]
Q3: I am experiencing poor reproducibility with my this compound experiments. What are some common sources of variability?
A3: Inconsistent results can arise from several factors related to the compound, the experimental setup, or the cells themselves.
Troubleshooting Steps:
-
Compound Stability and Solubility: this compound should be dissolved in a suitable solvent like DMSO and stored correctly (e.g., aliquoted and frozen at -20°C, protected from light).[7] Repeated freeze-thaw cycles should be avoided. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Cell Culture Conditions: Ensure cell density is consistent at the time of treatment. Over-confluent or sparsely seeded cultures can respond differently to treatment. Regularly test for mycoplasma contamination, as this can profoundly alter cellular signaling and response to drugs.
-
Assay Timing: For signaling studies (e.g., Western blots for phosphorylation), the timing of cell lysis after treatment is critical. Create a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal window for observing the desired effect.
Q4: How can I definitively confirm that the observed phenotype (e.g., apoptosis) is a direct result of STAT3 inhibition?
A4: To link this compound's effect directly to STAT3 inhibition, it is crucial to perform experiments that specifically interrogate the pathway.
Confirmation Strategies:
-
STAT3 Reporter Assay: Use a luciferase reporter construct driven by a STAT3-responsive element.[11] A reduction in luciferase activity upon this compound treatment provides direct evidence of STAT3 transcriptional inhibition.
-
Rescue Experiment: If possible, transfect your cells with a constitutively active mutant of STAT3 (STAT3-C). If the this compound-induced phenotype is rescued (i.e., apoptosis is reduced), it confirms that the effect is mediated through STAT3.
-
Downstream Target Analysis: Measure the expression of known STAT3 target genes, such as Mcl-1, Bcl-2, or MMP-9, via qPCR or Western blot.[1][2] A decrease in their expression should correlate with the observed phenotype.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Line / System | Value | Reference |
| IC₅₀ (STAT3 Activation) | U3A cells (IL-6 induced) | 3 µM | [7] |
| IC₅₀ (p-STAT3 Tyr705) | U266 myeloma cells | 10 µM | [7] |
| Effect on Viability | Myeloma cell lines | ~50% decrease at 10 µM | [1] |
| Effect on Viability | Colorectal carcinoma cells | Dose-dependent decrease | [2] |
Diagrams and Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
Caption: this compound's primary mechanism of action on the JAK/STAT3 pathway.
Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) and Total STAT3
This protocol is used to determine if this compound inhibits the phosphorylation of STAT3 at Tyrosine 705.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): For non-constitutively active cell lines, serum-starve the cells for 4-6 hours prior to stimulation to reduce basal STAT3 phosphorylation.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation (If necessary): Add a STAT3 activator like Interleukin-6 (IL-6) for 15-30 minutes.
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: STAT3 Reporter Gene Assay
This assay directly measures the transcriptional activity of STAT3.[11][12]
-
Transfection: Co-transfect cells in a 24- or 48-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Recovery: Allow cells to recover and express the plasmids for 24 hours.
-
Treatment and Stimulation: Treat the cells with this compound or vehicle, followed by stimulation with a STAT3 activator (e.g., IL-6) if the pathway is not constitutively active.
-
Lysis: After 6-18 hours of treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the stimulated vehicle control.
Protocol 4: Intracellular ROS Detection Assay (using DCFDA)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS.
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Loading with Probe: Wash cells with warm PBS. Add medium containing 5-10 µM H2DCFDA and incubate for 30 minutes at 37°C, protected from light.
-
Treatment: Wash the cells once more with PBS to remove the excess probe. Add fresh medium containing this compound, vehicle control, and a positive control (e.g., H₂O₂).
-
Measurement: Immediately measure the fluorescence (Excitation ~485 nm, Emission ~535 nm) over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity over time. A steeper slope in this compound-treated cells compared to the vehicle control indicates ROS production.
References
- 1. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 4. The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New phenotypic cytotoxicity assay for ROS-inducing compounds using rat renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Nifuroxazide [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Nifuroxime Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the compound Nifuroxime in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A1: this compound is a nitrofuran derivative, a class of compounds known to be potent fluorescence quenchers.[1][2][3] The nitro group is strongly electron-withdrawing, which can lead to non-radiative de-excitation of fluorophores upon contact, effectively quenching their signal.[4][5] Therefore, if you are using this compound in a fluorescence-based assay, you may observe a decrease in your signal that is not due to the biological activity you are measuring.
Q2: Does this compound itself fluoresce (autofluorescence)?
Q3: Which fluorescence-based assays are most likely to be affected by this compound interference?
A3: Any assay that relies on a change in fluorescence intensity is susceptible to interference from this compound. This includes, but is not limited to:
-
Cell Viability/Cytotoxicity Assays: Assays like AlamarBlue™ (resazurin-based) or CellTiter-Blue® can be affected as they measure the reduction of a substrate to a fluorescent product.[6][7][8]
-
Enzyme Activity Assays: Assays that use fluorescent substrates or products.
-
Reporter Gene Assays: Assays using fluorescent proteins like GFP or luciferase variants.
-
Fluorescence Polarization (FP) Assays: While FP is less sensitive to simple quenching, significant quenching can still impact the signal-to-noise ratio.[9][10]
-
FRET-based Assays: Quenching of either the donor or acceptor fluorophore can lead to erroneous results.
Q4: How can I determine if this compound is interfering with my assay?
A4: The best way to determine interference is to run proper controls. A key control is to measure the fluorescence of this compound alone in your assay buffer at the concentrations you are testing. Additionally, you should run your assay with and without your biological target (e.g., cells, enzyme) to see if this compound affects the fluorescent probe directly.
Q5: Are there alternative assay formats that are less susceptible to this compound interference?
A5: Yes, if this compound interference is significant and cannot be corrected for, consider using alternative, non-fluorescence-based methods such as:
-
Luminescence-based assays: These assays measure light produced by a chemical reaction and are less prone to interference from colored or fluorescent compounds.
-
Absorbance-based assays: Colorimetric assays can be an alternative, though colored compounds can also interfere here.
-
Label-free technologies: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding events directly without the need for fluorescent labels.
Troubleshooting Guides
Problem: My fluorescence signal decreases unexpectedly when I add this compound.
Possible Cause 1: Fluorescence Quenching by this compound
-
Troubleshooting Steps:
-
Run a quenching control: In a cell-free or enzyme-free system, add your fluorescent probe and measure the signal. Then, titrate in this compound at the concentrations used in your experiment. A concentration-dependent decrease in fluorescence indicates quenching.
-
Use a different fluorophore: If possible, switch to a fluorophore with a longer emission wavelength (red-shifted). Interference from quenching is often less pronounced at longer wavelengths.[9][10]
-
Correct for quenching: If the quenching is moderate and predictable, you may be able to correct for it mathematically by applying a correction factor derived from your quenching control experiment.
-
Possible Cause 2: this compound is causing cell death or inhibiting enzyme activity.
-
Troubleshooting Steps:
-
Perform an orthogonal viability assay: Use a non-fluorescent method, such as the MTT assay or a cell counting method (e.g., Trypan blue exclusion), to confirm if the observed decrease in signal is due to cytotoxicity.
-
Consult the literature: this compound is known to have biological activity, including inhibition of the STAT3 signaling pathway, which can affect cell proliferation and viability.[11]
-
Problem: I observe a high background fluorescence in wells containing this compound.
Possible Cause: this compound Autofluorescence
-
Troubleshooting Steps:
-
Measure this compound spectrum: If you have access to a spectrofluorometer, measure the excitation and emission spectra of this compound in your assay buffer. This will help you choose fluorophores with minimal spectral overlap.
-
Use a "compound-only" control for background subtraction: For each concentration of this compound, have a corresponding well containing only the compound in assay buffer. Subtract the average fluorescence of these wells from your experimental wells.[12]
-
Perform a pre-read: In plate-reader-based assays, perform a fluorescence reading of the plate after adding this compound but before adding the fluorescent substrate or cells. This pre-read value can be subtracted from the final reading.[12]
-
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with this compound |
| This compound (Hypothetical) | ~380 | ~450 | High with blue fluorophores |
| DAPI | 358 | 461 | High |
| FITC / GFP | 488 | 520 | Moderate |
| Rhodamine / TRITC | 550 | 573 | Lower |
| Cy5 | 650 | 670 | Low |
Note: The spectral data for this compound is hypothetical and should be determined experimentally.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Decreased Signal | Quenching | Run quenching controls, use red-shifted fluorophores, apply correction factor. |
| Cytotoxicity/Inhibition | Perform orthogonal viability/activity assay. | |
| Increased Background | Autofluorescence | Measure compound spectrum, use "compound-only" controls for background subtraction, perform a pre-read. |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence and Quenching
Objective: To quantify the intrinsic fluorescence of this compound and its quenching effect on a chosen fluorophore.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescent probe (e.g., fluorescein)
-
Black, clear-bottom 96-well or 384-well plates suitable for fluorescence
-
Fluorescence plate reader
Methodology:
-
Prepare this compound Dilution Series: Prepare a 2-fold serial dilution of this compound in assay buffer, starting from the highest concentration used in your experiments. Include a buffer-only control.
-
Autofluorescence Measurement: a. Dispense the this compound dilutions into a 96-well plate. b. Read the fluorescence at the excitation and emission wavelengths of your experimental fluorophore. c. Also, scan a broad range of excitation and emission wavelengths to determine the optimal excitation and emission for this compound itself.
-
Quenching Measurement: a. Prepare a solution of your fluorescent probe in assay buffer at the concentration used in your assay. b. Dispense this solution into the wells of a new 96-well plate. c. Add the this compound serial dilutions to these wells. d. Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light. e. Read the fluorescence at the optimal excitation and emission wavelengths for your fluorophore.
-
Data Analysis: a. For autofluorescence, plot the fluorescence intensity against the this compound concentration. b. For quenching, calculate the percentage of signal remaining at each this compound concentration relative to the control (fluorophore with buffer only). Plot this percentage against the this compound concentration.
Visualizations
Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow
Caption: Troubleshooting workflow for this compound interference.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Nifuroxime versus nitrofurantoin: a comparative mechanism of action study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two nitrofuran derivatives: nifuroxime and nitrofurantoin. While nitrofurantoin is a well-established antibiotic, comprehensive data on the specific antibacterial mechanism of this compound is limited. This document summarizes the known properties of nitrofurantoin and, by extension of their shared chemical class, provides an inferred mechanism for this compound. Furthermore, it outlines detailed experimental protocols to facilitate direct comparative studies.
Executive Summary
Nitrofurantoin is a synthetic nitrofuran antibiotic primarily used for the treatment of uncomplicated urinary tract infections. Its efficacy stems from a multi-targeted mechanism of action that is initiated by the reduction of its nitro group by bacterial flavoproteins. This process generates highly reactive electrophilic intermediates that indiscriminately damage a variety of bacterial macromolecules, including DNA, ribosomal proteins, and enzymes involved in the citric acid cycle. This broad-based action is thought to contribute to the low rate of acquired bacterial resistance.
This compound, also a nitrofuran derivative, is primarily documented as a topical anti-infective and antifungal agent.[1] While its specific antibacterial mechanism of action is not well-elucidated in publicly available literature, its chemical structure suggests a mode of action similar to other nitrofurans, including nitrofurantoin and nifuroxazide.[2] This inferred mechanism involves the generation of reactive nitro radicals that disrupt bacterial cellular processes.[2]
This guide presents quantitative data on the antibacterial activity of nitrofurantoin against common pathogens and proposes a series of experiments to directly compare its efficacy and mechanism with this compound.
Data Presentation: Quantitative Comparison
Due to the lack of specific antibacterial data for this compound, the following table focuses on the well-documented Minimum Inhibitory Concentration (MIC) values for nitrofurantoin against key bacterial pathogens. These values serve as a benchmark for the proposed comparative experiments.
| Pathogen | Nitrofurantoin MIC₅₀ (µg/mL) | Nitrofurantoin MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 16 | 16 | [3] |
| Staphylococcus aureus | - | - | [4] |
| Enterococcus faecalis | 8 | 64 | [5] |
| Klebsiella pneumoniae | 16 | >32 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively. Data for S. aureus often reports percentage susceptibility rather than specific MIC ranges. For instance, some studies show high sensitivity of S. aureus to nitrofurantoin.[4]
Experimental Protocols
To facilitate a direct and quantitative comparison between this compound and nitrofurantoin, the following experimental protocols are proposed.
Determination of Minimum Inhibitory Concentration (MIC)
This experiment will quantify the baseline antibacterial potency of each compound against a panel of relevant microorganisms.
Methodology:
The MIC will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A standardized inoculum of each test bacterium (e.g., E. coli, S. aureus, E. faecalis, K. pneumoniae) will be prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution of Compounds: this compound and nitrofurantoin will be serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.25 to 512 µg/mL).
-
Inoculation: Each well containing the diluted compound will be inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls will be included.
-
Incubation: The microtiter plates will be incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]
DNA Damage Assay
This assay will investigate the ability of each compound to induce DNA damage in bacterial cells.
Methodology:
The extent of DNA damage can be assessed using a DNA fragmentation assay or by observing the induction of the SOS response.
-
Bacterial Culture and Treatment: Log-phase bacterial cultures will be treated with sub-lethal concentrations (e.g., 0.5x MIC) of this compound and nitrofurantoin for a defined period. A positive control (e.g., a known DNA-damaging agent like ciprofloxacin) and an untreated control will be included.
-
DNA Extraction: Genomic DNA will be extracted from the treated and control bacterial cells.
-
Agarose Gel Electrophoresis: The extracted DNA will be analyzed by agarose gel electrophoresis. DNA fragmentation, indicative of damage, will be visualized as a smear or laddering pattern compared to the intact DNA from the untreated control.
-
SOS Response Induction (Optional): A reporter strain containing a fusion of an SOS-inducible promoter (e.g., recA) to a reporter gene (e.g., lacZ or gfp) can be used. Induction of the reporter gene following treatment with the compounds would indicate DNA damage.
Protein Synthesis Inhibition Assay
This experiment will determine if the compounds interfere with bacterial protein synthesis.
Methodology:
A cell-free protein synthesis assay or an in-vivo protein synthesis inhibition assay can be employed.
-
Preparation of Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNAs, and other necessary components for translation will be prepared.
-
In Vitro Translation Reaction: The cell-free extract will be incubated with a template mRNA (e.g., encoding luciferase or another easily quantifiable protein), amino acids (including a radiolabeled one like ³⁵S-methionine), and varying concentrations of this compound and nitrofurantoin. A known protein synthesis inhibitor (e.g., chloramphenicol) will be used as a positive control.
-
Quantification of Protein Synthesis: The amount of newly synthesized protein will be quantified by measuring the incorporation of the radiolabeled amino acid or by assaying the activity of the synthesized reporter protein. A reduction in protein synthesis in the presence of the compounds would indicate inhibition.
Cell Wall Integrity Assay
This assay will assess whether the compounds affect the integrity of the bacterial cell wall.
Methodology:
The effect on the cell wall can be evaluated by observing changes in cell morphology and susceptibility to osmotic stress.
-
Bacterial Culture and Treatment: Log-phase bacterial cultures will be treated with sub-lethal concentrations of this compound and nitrofurantoin.
-
Microscopy: The morphology of the treated bacterial cells will be observed using phase-contrast or electron microscopy. Changes such as cell elongation, swelling, or lysis would suggest an effect on the cell wall.
-
Osmotic Lability Test: Treated and untreated cells will be subjected to osmotic shock by transferring them to a hypotonic solution. Increased lysis in the treated cells compared to the control would indicate a compromised cell wall.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Nitrofurantoin's established multi-targeted mechanism of action provides a strong rationale for its continued use in treating uncomplicated urinary tract infections, particularly in an era of increasing antibiotic resistance. While this compound's antibacterial properties are not as well characterized, its classification as a nitrofuran suggests a similar, albeit unconfirmed, mechanism involving reductive activation to cytotoxic intermediates. The experimental protocols outlined in this guide provide a clear framework for future research to directly compare these two compounds, which would be invaluable for the drug development community in assessing the potential of this compound as an antibacterial agent and in the broader exploration of nitrofuran derivatives as a source of new antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 3. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amhsr.org [amhsr.org]
- 5. Susceptibility of Nitrofurantoin and Fosfomycin Against Outpatient Urinary Isolates of Multidrug-Resistant Enterococci over a Period of 10 Years from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of the Antibacterial Spectra of Nifuroxime and Nifuroxazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the antibacterial spectra of two nitrofuran derivatives: Nifuroxime and Nifuroxazide. While both compounds belong to the same chemical class, available scientific literature presents a significant disparity in the depth of research concerning their antibacterial activity. Nifuroxazide is a well-documented intestinal antiseptic with a defined spectrum of activity against key enteric pathogens. In contrast, published data on the specific antibacterial properties of this compound is limited, with more emphasis on its antifungal and general anti-infective applications. This document summarizes the available experimental data for Nifuroxazide and outlines the standard methodologies used to determine the antibacterial spectrum, providing a framework for future comparative studies.
Introduction
This compound and Nifuroxazide are synthetic chemotherapeutic agents characterized by a 5-nitrofuran ring, a structural feature responsible for their antimicrobial properties. Nifuroxazide has been in clinical use for decades as a non-systemic treatment for infectious diarrhea. Its mechanism of action is believed to involve the inhibition of bacterial dehydrogenases and protein synthesis. This compound, while also recognized as an anti-infective agent, has a less defined role in antibacterial therapy, with much of the available research focusing on its topical and antifungal applications. This guide aims to collate and present the existing data on their respective antibacterial spectra to aid researchers in understanding their potential applications and to highlight areas where further investigation is required.
Antibacterial Spectrum of Nifuroxazide
Nifuroxazide exhibits a broad spectrum of activity primarily directed against Gram-positive and Gram-negative bacteria responsible for gastrointestinal infections. Its efficacy is localized to the gut lumen due to poor systemic absorption.
Table 1: Summary of Nifuroxazide Antibacterial Activity (Qualitative)
| Bacterial Group | Genera | Activity |
| Gram-positive Bacteria | Staphylococcus | Active[1][2] |
| Gram-negative Bacteria | Enterobacteriaceae (e.g., Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Klebsiella spp.) | Active[1][2] |
| Pseudomonas aeruginosa | Inactive[1][3] | |
| Proteus vulgaris, Proteus mirabilis | Inactive[1] |
Antibacterial Spectrum of this compound
There is a notable scarcity of published scientific literature detailing the specific antibacterial spectrum of this compound with quantitative data such as MIC values. It is most commonly described as a topical anti-infective and antifungal agent. While it is plausible that as a nitrofuran derivative, this compound possesses some antibacterial properties, there is insufficient evidence from available research to construct a detailed antibacterial spectrum comparable to that of Nifuroxazide. Further experimental investigation is necessary to elucidate its specific antibacterial activity, target organisms, and potential therapeutic applications in this area.
Experimental Protocols for Determining Antibacterial Spectrum
The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of a compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
This is a widely used method for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or Nifuroxazide) is prepared in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria without the antimicrobial agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
This method involves incorporating the antimicrobial agent into an agar medium.
Protocol:
-
Preparation of Antimicrobial Agent Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antimicrobial agent are prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. A growth control plate (agar without the antimicrobial agent) is also inoculated.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.
Signaling Pathways and Mechanism of Action
The antibacterial action of nitrofurans, including Nifuroxazide, is initiated by the reduction of the 5-nitro group by bacterial nitroreductases. This process generates highly reactive cytotoxic intermediates that are non-specific in their targets. These intermediates can damage a wide range of cellular components, including ribosomal proteins, enzymes involved in intermediary metabolism, and nucleic acids. This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.
Conclusion and Future Directions
The available evidence clearly establishes Nifuroxazide as an effective, locally acting antibacterial agent against a range of common Gram-positive and Gram-negative enteric pathogens. In stark contrast, the antibacterial spectrum of this compound remains largely undefined in the scientific literature. This significant knowledge gap highlights a critical need for further research.
For a comprehensive comparison, future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro susceptibility testing of this compound and Nifuroxazide against a broad panel of clinically relevant bacterial isolates using standardized methods like broth microdilution or agar dilution.
-
Quantitative Data Generation: Establishing and publishing the MIC50, MIC90, and full MIC ranges for both compounds against various bacterial species.
-
Mechanism of Action Studies for this compound: Investigating the specific molecular targets and mechanisms by which this compound exerts its anti-infective effects, including its potential antibacterial actions.
Such research would not only provide a clearer understanding of the comparative antibacterial efficacy of these two nitrofuran derivatives but could also uncover new therapeutic potentials for this compound in the treatment of bacterial infections.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Antibiotic susceptibility pattern of Enterobacteriaceae and non-fermenter Gram-negative clinical isolates of microbial resource orchid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Nifuroxazide used for? [synapse.patsnap.com]
Comparative Efficacy of Nifuroxime and Fluconazole Against Resistant Candida Strains: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the antifungal agents nifuroxime and fluconazole, with a specific focus on their efficacy against resistant Candida strains. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antifungal therapies. Due to a notable lack of direct comparative studies on this compound's efficacy against fluconazole-resistant Candida, this guide synthesizes available data on fluconazole resistance and the limited, yet promising, findings on nitrofuran compounds, the class to which this compound belongs.
Executive Summary
Fluconazole, a widely used azole antifungal, faces mounting challenges due to the emergence of resistant Candida species. This resistance is mediated by several well-characterized mechanisms, including overexpression of efflux pumps, alterations in the target enzyme lanosterol 14α-demethylase (Erg11p), and the formation of drug-impermeable biofilms. In contrast, this compound, a nitrofuran derivative, has demonstrated some antifungal properties, though its efficacy against clinically relevant fluconazole-resistant Candida strains remains largely unexplored. This guide presents a detailed overview of fluconazole resistance, collates available efficacy data for both compounds, outlines standardized experimental protocols for antifungal susceptibility testing, and provides visual representations of key biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Data
The following tables summarize the minimum inhibitory concentration (MIC) data for fluconazole against various resistant Candida strains. It is critical to note that direct comparative MIC data for this compound against these same strains are not available in the current body of scientific literature. The data for nitrofuran derivatives are presented to offer a potential, albeit speculative, insight into the possible antifungal activity of this compound.
Table 1: Fluconazole MICs for Resistant Candida Strains
| Candida Species | Resistance Mechanism(s) | Typical Fluconazole MIC Range (µg/mL) |
| Candida albicans | Upregulation of CDR/MDR efflux pumps, ERG11 mutations | 16 to >64 |
| Candida glabrata | Upregulation of Cdr1p, Pdh1p, and other ABC transporters | Often ≥16 |
| Candida krusei | Intrinsic resistance due to reduced Erg11p affinity | Consistently >64 |
| Candida auris | Efflux pump overexpression, ERG11 mutations | Frequently ≥32 |
| Candida parapsilosis | Efflux pump activity, ERG11 mutations | 4 to >64 |
Table 2: this compound and Other Nitrofuran Derivatives - Antifungal Activity Against Candida Species (Limited Data)
| Compound | Candida Species Tested | Reported MIC Range (µg/mL) | Citation |
| This compound | General (mycelial growth inhibition) | 10 | [1] |
| Nitrofuran Derivatives (various) | Candida spp. | 3.9 to >250 | [2] |
| 5-Nitrofuran Derivative (B5) | Candida albicans (including drug-resistant strains) | 0.25 - 8 | [3] |
Disclaimer: The data presented for nitrofuran derivatives should not be directly extrapolated to predict the clinical efficacy of this compound. Rigorous in vitro and in vivo studies are required to establish the antifungal spectrum and potency of this compound against resistant Candida strains.
Experimental Protocols
Standardized methodologies for antifungal susceptibility testing are crucial for generating reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for yeast susceptibility testing.
CLSI M27 Broth Microdilution Method for Yeasts[4][5]
This reference method is designed to determine the in vitro susceptibility of Candida species to antifungal agents.
1. Inoculum Preparation:
- Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI 1640 medium to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents (e.g., this compound, fluconazole) are prepared in a suitable solvent (e.g., DMSO).
- Serial twofold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Incubation:
- The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
4. Endpoint Determination:
- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. The reading can be done visually or using a spectrophotometer.
EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts
The EUCAST method is similar to the CLSI protocol but with some key differences.
1. Inoculum Preparation:
- A yeast suspension is prepared and adjusted spectrophotometrically to a specific optical density, resulting in a final inoculum of 1-5 x 10⁵ cells/mL in RPMI 1640 medium supplemented with 2% glucose.
2. Incubation:
- Plates are incubated at 35-37°C for 24 hours.
3. Endpoint Determination:
- The MIC is determined as the lowest concentration showing a prominent decrease in turbidity (at least 50% growth reduction) compared to the drug-free control.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
References
- 1. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and inhibitory activity against Candida albicans of a series of derivatives with 5-nitrofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nifuroxime and Novel STAT3 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, playing a pivotal role in cell proliferation, survival, and invasion. Its constitutive activation is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the established STAT3 inhibitor, Nifuroxime, against a panel of novel STAT3 inhibitors, offering a comprehensive overview of their performance based on available preclinical data.
Mechanism of Action: A Diverse Approach to STAT3 Inhibition
This compound, an oral antidiarrheal agent, has been identified as an inhibitor of STAT3. Its primary mechanism involves the inhibition of STAT3 phosphorylation by reducing the autophosphorylation of Janus kinases (JAKs), upstream activators of STAT3.[1][2][3] In contrast, novel STAT3 inhibitors employ a variety of strategies to disrupt STAT3 signaling, including direct inhibition of the STAT3 SH2 domain to prevent dimerization, targeting the DNA-binding domain, or promoting STAT3 degradation.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and several novel STAT3 inhibitors across various cancer cell lines. It is important to note that these values are derived from separate studies and direct head-to-head comparisons in the same experimental setting are limited.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Multiple Myeloma | U266 | ~10 (for 50% p-STAT3 inhibition) | [2][3] |
| Colorectal Cancer | CT26, HCT116, SW480 | Varies (dose-dependent decrease in viability) | [4] | |
| Napabucasin (BBI608) | Glioblastoma | U87MG, LN229 | 5.6 - 6.4 | [5] |
| Various Cancer Stem Cells | - | 0.291 - 1.19 | [6] | |
| Stattic | Cell-free assay | - | 5.1 | [1][7][8][9] |
| Head and Neck Squamous Cell Carcinoma | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B | 2.282 - 3.481 | [10] | |
| Cryptotanshinone | Cell-free assay | - | 4.6 | [11][12] |
| Prostate Cancer | DU145 | ~5 (for JAK2 phosphorylation) | [11][13] | |
| Ovarian Cancer | Hey, A2780 | 11.2 - 18.4 | [14] | |
| Esophageal Squamous Cell Carcinoma | EC109, CAES17 | 2.57 - 10.07 (at 72h) | [15] | |
| OPB-51602 | Various tumorigenic cell lines | A549 and others | Varies | [16] |
| AZD9150 (Antisense Oligonucleotide) | Various cancer cell lines | - | Low nanomolar range | [17] |
Signaling Pathway and Experimental Workflows
To understand the context of STAT3 inhibition, the following diagrams illustrate the STAT3 signaling cascade and the general workflows for key experimental assays used to evaluate inhibitor efficacy.
Caption: The canonical JAK-STAT3 signaling pathway.
Caption: A typical workflow for Western Blot analysis of p-STAT3.
Caption: Workflow for a STAT3 Luciferase Reporter Assay.
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a generalized procedure for detecting the inhibition of STAT3 phosphorylation.
-
Cell Culture and Treatment: Plate cancer cells (e.g., DU145, HepG2) in 6-well plates and allow them to adhere overnight.[18] Treat the cells with varying concentrations of the STAT3 inhibitor or vehicle control for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bio-Rad Protein Assay.[18]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20) for 1 hour at room temperature.[18] Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) (e.g., from Cell Signaling Technology) overnight at 4°C.[18][19]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[20] Total STAT3 and a housekeeping protein (e.g., β-actin) should also be blotted as controls.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection and Seeding: Co-transfect cells (e.g., HEK293) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.[21][22] Seed the transfected cells into 96-well plates.
-
Inhibitor Treatment and STAT3 Activation: Treat the cells with the desired concentrations of the STAT3 inhibitor for a predetermined time. Subsequently, stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for 6-16 hours.[23][24]
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[21]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in normalized luciferase activity in inhibitor-treated cells compared to control cells indicates the inhibition of STAT3 transcriptional activity.
Cell Viability (MTT) Assay
This assay assesses the effect of STAT3 inhibitors on cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[25]
-
Compound Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor for 24, 48, or 72 hours.[4]
-
MTT Incubation: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[25][26][27]
-
Solubilization and Absorbance Measurement: Remove the medium and dissolve the formazan crystals in 150 µL of a solubilization solution like DMSO.[25][26] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[25][28]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound presents a readily available compound with demonstrated STAT3 inhibitory activity. However, the landscape of STAT3 inhibitors is rapidly evolving, with novel small molecules and antisense oligonucleotides showing high potency in preclinical models. While direct comparative data is scarce, the information presented in this guide provides a valuable resource for researchers to evaluate the potential of these different inhibitory strategies. The choice of inhibitor will ultimately depend on the specific research question, cancer type, and desired therapeutic window. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these promising STAT3-targeting agents.
References
- 1. Stattic | Cell Signaling Technology [cellsignal.com]
- 2. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 19. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bosterbio.com [bosterbio.com]
- 24. abeomics.com [abeomics.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. researchhub.com [researchhub.com]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming Nifuroxazide's Mechanism of Action: A Comparative Guide to STAT3 Inhibition Analysis
For researchers, scientists, and drug development professionals, definitively linking a compound's therapeutic effect to its molecular target is paramount. This guide provides a comparative analysis of using small interfering RNA (siRNA) to knockdown Signal Transducer and Activator of Transcription 3 (STAT3) as a method to confirm the mechanism of action of Nifuroxazide, a known STAT3 inhibitor. Experimental data and protocols are provided to support the comparison with alternative validation methods.
Nifuroxazide, an oral nitrofuran antibiotic, has been identified as a potent inhibitor of STAT3.[1][2] Constitutive activation of STAT3 is a hallmark of many cancers, contributing to cell proliferation, survival, and metastasis.[3][4] Nifuroxazide has been shown to inhibit the constitutive phosphorylation of STAT3, leading to the downregulation of its target genes and subsequent anti-tumor effects.[1][3] To rigorously validate that the observed cellular effects of Nifuroxazide are indeed mediated through STAT3 inhibition, a specific and reliable method to silence STAT3 expression is required. siRNA-mediated knockdown provides a powerful tool for this purpose.
Comparative Analysis of STAT3 Inhibition Validation Methods
To confirm that Nifuroxazide's effects are STAT3-dependent, researchers can compare the cellular and molecular outcomes of Nifuroxazide treatment with those of direct STAT3 suppression via siRNA. A successful validation would demonstrate that both interventions produce similar phenotypes. The following table summarizes key quantitative data that can be generated from such comparative experiments.
| Parameter | Nifuroxazide Treatment | STAT3 siRNA Knockdown | Alternative STAT3 Inhibitors (e.g., BP-1-102) | Expected Outcome for Confirmation |
| STAT3 Phosphorylation (p-STAT3) | Significant decrease | Significant decrease | Significant decrease | Nifuroxazide and siRNA show comparable reduction in p-STAT3 levels.[1][4] |
| Downstream Target Gene Expression (e.g., Mcl-1, Bcl-2, Cyclin D1) | Significant decrease | Significant decrease | Significant decrease | Both treatments lead to a similar downregulation of STAT3 target genes.[3][5] |
| Cell Viability/Proliferation | Dose-dependent decrease | Significant decrease | Significant decrease | A parallel reduction in cell viability is observed in both Nifuroxazide-treated and STAT3-silenced cells.[1][5] |
| Apoptosis | Induction of apoptosis | Induction of apoptosis | Induction of apoptosis | Both methods result in a comparable increase in apoptotic markers (e.g., cleaved caspase-3).[5][6] |
| Cell Migration/Invasion | Inhibition of migration | Inhibition of migration | Inhibition of migration | Nifuroxazide and STAT3 knockdown similarly impair the migratory and invasive capacity of cancer cells.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments involved in this validation workflow.
siRNA-mediated STAT3 Knockdown
This protocol provides a general framework for transiently transfecting cells with siRNA targeting STAT3. Optimization may be required for specific cell lines.
Materials:
-
STAT3 siRNA duplex (e.g., 5′‐CGTCATTAGCAGAATCTCA‐3′)[7]
-
Scrambled (non-targeting) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium or similar
-
Appropriate cell culture medium and supplements
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 1.2 µL of 10 µM STAT3 siRNA or control siRNA in Opti-MEM™ I Medium to a final volume of 50 µL.
-
In a separate tube, dilute 4 µL of Lipofectamine™ RNAiMAX in Opti-MEM™ I Medium to a final volume of 50 µL.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume 100 µL). Mix gently and incubate for 5-10 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex drop-wise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the specific experiment and whether mRNA or protein knockdown is being assessed.
-
Validation of Knockdown: After incubation, harvest the cells to assess STAT3 mRNA or protein levels by qRT-PCR or Western blotting, respectively, to confirm successful knockdown.
Western Blotting for p-STAT3 and Total STAT3
This protocol outlines the detection of phosphorylated and total STAT3 levels to assess the inhibitory effects of Nifuroxazide and siRNA.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 (typically overnight at 4°C). A loading control like β-actin should also be probed.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: The canonical JAK/STAT3 signaling pathway.
Caption: Workflow for validating Nifuroxazide's mechanism of action.
Caption: Logical framework for confirming the mechanism of action.
Alternative Approaches and Considerations
While siRNA is a highly specific method, other techniques can also be employed to validate STAT3 inhibition.
-
Small Molecule Inhibitors: Using other well-characterized STAT3 inhibitors can provide a pharmacological comparison.[8] However, off-target effects of these inhibitors should be considered.
-
Decoy Oligonucleotides: These molecules mimic STAT3 binding sites on DNA, sequestering activated STAT3 and preventing it from binding to its target gene promoters.[8]
Considerations for siRNA Experiments:
-
Knockdown efficiency: The degree of STAT3 knockdown should be quantified to ensure that it is sufficient to elicit a biological response.
-
Duration of effect: siRNA-mediated knockdown is transient, which should be considered when designing longer-term experiments.
By employing a multi-faceted approach centered around the specific and potent gene silencing capabilities of siRNA, researchers can confidently validate the STAT3-dependent mechanism of action of Nifuroxazide, paving the way for its further development as a targeted therapeutic agent.
References
- 1. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of stat3 expression by RNAi inhibits in vitro growth of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 2.8. siRNA‐mediated STAT3 knockdown [bio-protocol.org]
- 8. What are the therapeutic candidates targeting STAT3? [synapse.patsnap.com]
- 9. synthego.com [synthego.com]
- 10. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
In vivo validation of Nifuroxime's radiosensitizing effects in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nifuroxime's potential as a radiosensitizing agent. While direct in vivo validation of this compound's radiosensitizing effects in animal models is not currently available in published literature, this document summarizes the promising in vitro findings. Furthermore, it draws comparisons with other well-documented radiosensitizers that share a likely common mechanism of action: the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
This compound: In Vitro Evidence of Radiosensitization
An early key study demonstrated that this compound, a nitrofuran derivative, effectively sensitizes hypoxic mammalian cells to ionizing radiation in a tumor spheroid model, which mimics the three-dimensional structure and hypoxic core of solid tumors.[1] The study highlighted that this compound could be a prime candidate for in vivo testing due to its ability to eliminate the radioresistance of hypoxic cells.[1]
Key In Vitro Findings for this compound:
| Parameter | Result | Reference |
| Cell Line | Chinese Hamster V79 | [1] |
| Model | Multicellular Spheroids | [1] |
| This compound Concentration | 0.25 mM - 1.0 mM | [1] |
| Outcome | Significant sensitization of hypoxic cells to radiation | [1] |
| Enhancement Ratio | Approximately 2.0 at non-toxic concentrations | [1] |
Proposed Mechanism of Action: STAT3 Inhibition
While the exact mechanism of this compound's radiosensitizing effect was not fully elucidated in the initial studies, evidence from the closely related nitrofuran compound, Nifuroxazide, strongly suggests that the mechanism involves the inhibition of the STAT3 signaling pathway.[2][3] Nifuroxazide has been identified as a potent inhibitor of STAT3, a transcription factor that plays a crucial role in tumor cell survival, proliferation, and resistance to therapy, including radiation.[2][4] Activated STAT3 can promote the expression of genes involved in DNA repair and anti-apoptotic pathways, thereby protecting cancer cells from radiation-induced damage.[5][6][7] Inhibition of STAT3 is therefore a promising strategy to enhance the efficacy of radiotherapy.[8]
Below is a diagram illustrating the STAT3 signaling pathway and its role in radioresistance.
In Vivo Validation of STAT3 Inhibitors as Radiosensitizers: A Comparison
Given the absence of direct in vivo data for this compound, this section presents a comparative summary of other STAT3 inhibitors that have been successfully validated as radiosensitizers in animal models.
| Compound | Cancer Type | Animal Model | Key Outcomes | Reference |
| Stattic | Prostate Cancer | Nude mice with LNCaP xenografts | - Significantly delayed tumor growth with combination therapy.- Reduced tumor volume compared to radiation alone. | [8] |
| Stattic | Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude mice with orthotopic HNSCC xenografts | - Reduced tumor growth with combination therapy.- Increased apoptosis in tumor cells. | [9][10] |
| Cpd188 | Glioblastoma | Nude mice with intracranial U251 xenografts | - Delayed tumor growth alone and in combination with radiation and temozolomide.- Increased survival in combination therapy group. | [11] |
| Oclacitinib | Canine Osteosarcoma, Malignant Melanoma, Thyroid Adenocarcinoma | Nude mice with canine tumor xenografts | - Enhanced radiosensitivity of tumor cells in vivo.- Triggered apoptosis and impeded cell cycle progression. | [12] |
Detailed Experimental Protocols
Below are generalized experimental protocols for in vivo validation of radiosensitizers, based on the methodologies reported in the compared studies.
1. Cell Culture and Xenograft Implantation:
-
Cell Lines: Human or canine cancer cell lines (e.g., LNCaP, U251, HMPOS) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used for human tumor xenografts.
-
Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Groups and Administration:
-
Control Group: Receives vehicle (e.g., PBS, DMSO) only.
-
Drug-only Group: Receives the radiosensitizer (e.g., Stattic, Cpd188) at a predetermined dose and schedule.
-
Radiation-only Group: Receives a specified dose of radiation.
-
Combination Group: Receives both the radiosensitizer and radiation.
-
Drug Administration: The drug is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified dose and frequency (e.g., daily, every 3 days).
-
Irradiation: Localized irradiation is delivered to the tumor area using an X-ray source. The total dose and fractionation schedule (e.g., single dose of 8 Gy, or fractionated doses) are key parameters.
3. Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor growth delay is a key endpoint.
-
Survival Analysis: The lifespan of the animals in each group is monitored, and survival curves are generated.
-
Immunohistochemistry and Western Blotting: At the end of the study, tumors are excised to analyze protein expression levels of key markers (e.g., p-STAT3, apoptosis markers) to confirm the mechanism of action.
Below is a diagram outlining a typical experimental workflow for in vivo validation of a radiosensitizer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | STAT3 Contributes to Radioresistance in Cancer [frontiersin.org]
- 5. STAT3 modulates the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 modulates the DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokines, JAK-STAT Signaling and Radiation-Induced DNA Repair in Solid Tumors: Novel Opportunities for Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting STAT3 Inhibits Growth and Enhances Radiosensitivity in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with oclacitinib in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Nifuroxime
Topic: Personal Protective Equipment for Handling Nifuroxime Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound powder, a comprehensive PPE strategy is essential to minimize exposure. This includes protection for the skin, eyes, and respiratory system.
Summary of Recommended PPE
| PPE Component | Specification | Purpose |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving provides an extra layer of protection against potential contamination. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne powder and potential splashes. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Minimizes inhalation of fine powder, especially during weighing and transfer. |
Handling Procedures
Adherence to proper handling procedures is critical to ensure a safe laboratory environment when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer of this compound powder within a chemical fume hood to contain any airborne particles.
-
Use anti-static weigh boats or paper to prevent the powder from scattering.
-
Handle the compound gently to minimize dust generation.
-
-
Post-Handling:
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the powder.
-
Thoroughly decontaminate the work area, including the balance and any utensils used.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated PPE (gloves, etc.) | Place in a designated hazardous waste bag within the fume hood. |
| Empty this compound Containers | Rinse with a suitable solvent (e.g., ethanol or acetone), collect the rinsate as hazardous waste, and then dispose of the container according to laboratory protocols. |
All waste should be disposed of through an approved hazardous waste management service.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
